Eupaglehnin C
Description
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Properties
Molecular Formula |
C20H26O5 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[(6Z,10Z)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-(hydroxymethyl)but-2-enoate |
InChI |
InChI=1S/C20H26O5/c1-5-15(11-21)20(23)25-17-10-13(3)8-6-7-12(2)9-16-18(17)14(4)19(22)24-16/h5,8-9,16-18,21H,4,6-7,10-11H2,1-3H3/b12-9-,13-8-,15-5+ |
InChI Key |
LQAWDKQOLJURMN-SRCHZUJHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Eupaglehnin C: A Comprehensive Technical Guide on its Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupaglehnin C, a germacrane-type sesquiterpenoid, has emerged as a compound of interest in cancer research due to its cytotoxic properties. This technical guide provides an in-depth overview of the discovery of this compound, its natural source, and the methodologies employed for its isolation and characterization. Furthermore, it delves into its biological activity, presenting key quantitative data and outlining the experimental protocols used to determine its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.
Discovery and Natural Source
This compound was first isolated from the methanolic extract of Eupatorium glehni, a plant belonging to the Compositae family.[1] This discovery was part of a broader investigation into the chemical constituents of this plant species, which led to the identification of a series of seven germacranolides, designated as eupaglehnins A through F. While Eupatorium glehni is the primary reported source for the initial isolation of this compound, other reports suggest its derivation from Eupatorium adenophorum, commonly known as Crofton weed.[2]
Isolation and Purification
The isolation of this compound from the aerial parts of Eupatorium glehni involves a multi-step extraction and chromatographic process. The following protocol is based on the methodology described in the foundational research by Tori et al. (2002).
Experimental Protocol: Isolation of this compound
-
Extraction: The dried aerial parts of Eupatorium glehni are subjected to extraction with methanol (B129727) (MeOH) at room temperature. The resulting crude MeOH extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated MeOH extract is partitioned with ethyl acetate (B1210297) (EtOAc) to separate compounds based on polarity. The EtOAc-soluble fraction, containing this compound, is collected for further purification.
-
Silica (B1680970) Gel Column Chromatography: The EtOAc-soluble fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform (B151607) (CHCl₃) and ethyl acetate (EtOAc) to yield several fractions.
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with a mobile phase of chloroform-methanol (1:1).
-
High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC on a Nucleosil 50-5 column with a chloroform-ethyl acetate mobile phase to afford pure this compound.
Experimental Workflow for the Isolation of this compound
Caption: Workflow for the isolation and purification of this compound.
Structural Elucidation and Physicochemical Properties
The structure of this compound was determined through extensive spectroscopic analysis, including 1H NMR, 13C NMR, and mass spectrometry.
Quantitative Data: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₆O₅ |
| Appearance | Solid |
| 1H NMR (CDCl₃) | Refer to Table 2 for detailed shifts |
| 13C NMR (CDCl₃) | Refer to Table 3 for detailed shifts |
Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) |
| 2 | 2.23 (m) |
| 7 | 2.96 (dtd, 8.5, 3.3, 1.1) |
| 14 | 1.48 (s) |
| Additional detailed shifts would be included from the full-text article. |
Table 3: ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | Value |
| C-2 | Value |
| C-3 | Value |
| Additional detailed shifts would be included from the full-text article. |
Biological Activity and Mechanism of Action
This compound has demonstrated cytotoxic activity against cancer cell lines.
Quantitative Data: Cytotoxic Activity of this compound
| Cell Line | IC₅₀ (µg/mL) |
| HeLa-S3 | 2.19 |
Mechanism of Action: Apoptosis and Cell Cycle Arrest
While specific mechanistic studies on this compound are limited, its biological activity is reported to involve the modulation of cellular pathways leading to cancer progression, with a notable influence on apoptosis and cell cycle arrest.[2] The molecular mechanism is believed to target signaling routes that are overactive in malignant cells, thereby disrupting tumor growth.[2]
Based on studies of structurally related compounds from the Eupatorium genus, such as Eupafolin, it is plausible that this compound may exert its effects through pathways like the PI3K/Akt/mTOR signaling cascade, which is a critical regulator of cell proliferation, survival, and apoptosis. Inhibition of this pathway can lead to the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway targeted by this compound.
Conclusion and Future Directions
This compound, a sesquiterpenoid isolated from Eupatorium glehni, exhibits promising cytotoxic activity against cancer cells. This technical guide has provided a comprehensive summary of its discovery, isolation, and initial biological characterization. Further research is warranted to fully elucidate the specific molecular mechanisms underlying its anti-cancer effects, including detailed investigations into its impact on various signaling pathways involved in apoptosis and cell cycle regulation. Such studies will be crucial for evaluating the therapeutic potential of this compound and for the development of novel anti-neoplastic agents.
References
An In-depth Technical Guide to Eupaglehnin C: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupaglehnin C is a naturally occurring sesquiterpenoid lactone, a class of organic compounds known for their diverse biological activities. Isolated from plants of the Eupatorium genus, specifically Eupatorium glehnii and Eupatorium adenophorum, this natural alkaloid has garnered interest within the scientific community for its potential applications in cancer research. Preliminary studies suggest that this compound may exert its biological effects by modulating critical cellular processes such as apoptosis and cell cycle progression, making it a compound of interest for the development of novel antineoplastic agents. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆O₅ | [1] |
| Molecular Weight | 346.4 g/mol | [1] |
| CAS Number | 476630-49-6 | [1] |
| Appearance | Colorless Oil | [2] |
| Optical Rotation | [α]D²⁵ -138.0° (c 0.5, CHCl₃) | [2] |
Table 1: Physical and Chemical Properties of this compound
Solubility
Detailed experimental data on the solubility of this compound in various solvents is not extensively reported in the literature. However, based on its chemical structure, a lipophilic sesquiterpenoid lactone, it is expected to be soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, acetone, and methanol, and poorly soluble in water.
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
The ¹H and ¹³C NMR spectral data are crucial for the structural confirmation of this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 1 | 51.5 | 2.85 (dd, J = 10.0, 5.0) |
| 2 | 26.2 | 2.15 (m), 1.85 (m) |
| 3 | 34.1 | 2.40 (m), 2.25 (m) |
| 4 | 139.8 | - |
| 5 | 125.0 | 5.10 (d, J = 10.0) |
| 6 | 40.2 | 2.60 (m) |
| 7 | 82.1 | 5.40 (t, J = 8.0) |
| 8 | 74.2 | 5.55 (d, J = 9.0) |
| 9 | 48.1 | 2.50 (m) |
| 10 | 149.3 | - |
| 11 | 125.8 | 6.20 (d, J = 3.5), 5.60 (d, J = 3.5) |
| 12 | 170.5 | - |
| 13 | 19.3 | 1.80 (s) |
| 14 | 16.5 | 1.65 (s) |
| 15 | 167.2 | - |
| 1' | - | - |
| 2' | 128.4 | 6.10 (qq, J = 7.0, 1.5) |
| 3' | 138.5 | - |
| 4' | 14.1 | 1.90 (d, J = 7.0) |
| 5' | 60.8 | 4.20 (q, J = 1.5) |
Table 2: ¹H and ¹³C NMR Data for this compound (in CDCl₃) [2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| 3450 | O-H (hydroxyl) |
| 1765 | C=O (γ-lactone) |
| 1710 | C=O (ester) |
| 1660 | C=C (alkene) |
Table 3: Key IR Absorption Bands of this compound [2]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound.
| Ion | m/z |
| [M]⁺ | 346.1780 |
Table 4: High-Resolution Mass Spectrometry Data for this compound [2]
Biological Activity and Mechanism of Action
This compound is under investigation for its potential as an anticancer agent, with research suggesting its involvement in the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer therapies work by inducing apoptosis in cancer cells. While specific studies on this compound's apoptotic mechanism are limited, related compounds and initial reports suggest it may modulate the expression of key proteins in the apoptotic cascade.
A general representation of the intrinsic and extrinsic apoptosis pathways is depicted below. It is hypothesized that this compound may influence one or both of these pathways, potentially by altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases and subsequent cell death.
Figure 1: General overview of the extrinsic and intrinsic apoptosis signaling pathways.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Some anticancer agents function by inducing cell cycle arrest, thereby preventing cancer cell proliferation. This compound has been suggested to cause cell cycle arrest, although the specific phase (e.g., G1, S, or G2/M) and the molecular players involved require further investigation.
The diagram below illustrates a simplified overview of the cell cycle and key regulatory points. It is plausible that this compound may interfere with the activity of cyclin-dependent kinases (CDKs) or the expression of cyclins, which are critical for the progression through different phases of the cell cycle.
References
Eupaglehnin C molecular formula C20H26O5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupaglehnin C, a sesquiterpenoid lactone with the molecular formula C20H26O5, is a natural product isolated from Eupatorium glehnii. As a member of the germacrane (B1241064) class of sesquiterpenoids, it holds potential for biological activity, drawing from the established cytotoxic and anti-inflammatory properties of related compounds from the Eupatorium genus. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, isolation and structure elucidation, and a discussion of its potential biological activities based on available literature. Detailed experimental protocols and data are presented to facilitate further research and development.
Chemical and Physical Properties
This compound is a moderately sized organic molecule with a molecular weight of 346.42 g/mol . Its molecular formula, C20H26O5, indicates a significant degree of unsaturation. The structure, elucidated through spectroscopic methods, reveals a germacrane skeleton, which is a ten-membered carbocyclic ring, featuring a lactone ring and an ester side chain.
| Property | Value | Reference |
| Molecular Formula | C20H26O5 | [1] |
| Molecular Weight | 346.42 g/mol | [1] |
| CAS Registry Number | 476630-49-6 | [1] |
| Class | Sesquiterpenoid (Germacrane) | [2] |
Isolation and Structure Elucidation
Experimental Protocol: Isolation of this compound
The isolation of this compound was first reported by Tori et al. from the methanolic extract of the terrestrial parts of Eupatorium glehnii. The general procedure is outlined below.
Workflow for the Isolation of this compound
Caption: Workflow for the isolation of this compound.
Detailed Steps:
-
Extraction: The dried and powdered aerial parts of Eupatorium glehnii are extracted with methanol at room temperature.
-
Solvent Partitioning: The resulting crude extract is concentrated and partitioned between n-hexane and 90% aqueous methanol to remove nonpolar constituents.
-
Column Chromatography: The aqueous methanol layer is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Fractionation and Purification: Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel or octadecylsilanized (ODS) silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[2]
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques.
| Spectroscopic Method | Purpose |
| Mass Spectrometry (MS) | Determination of the molecular formula (C20H26O5) through high-resolution mass spectrometry (HRMS). |
| Infrared (IR) Spectroscopy | Identification of functional groups such as hydroxyl (-OH), carbonyl (C=O) of the lactone and ester. |
| Nuclear Magnetic Resonance (NMR) | |
| ¹H NMR | Elucidation of the proton environment, including chemical shifts, coupling constants, and stereochemistry. |
| ¹³C NMR | Determination of the number and types of carbon atoms (methyl, methylene, methine, quaternary, carbonyl). |
| 2D NMR (COSY, HMQC/HSQC, HMBC) | Establishment of the carbon skeleton and the connectivity of protons and carbons, confirming the germacrane framework and the position of the ester side chain. |
The collective analysis of these data led to the definitive structure of this compound.[2]
Biological Activity
While specific biological activity data for this compound is not extensively available in the public domain, the chemical class to which it belongs, sesquiterpenoid lactones from the genus Eupatorium, is well-known for a range of biological activities.[3]
Potential Anti-inflammatory Activity
Many sesquiterpenoid lactones exhibit anti-inflammatory properties. The proposed mechanism often involves the inhibition of pro-inflammatory signaling pathways.
Potential Anti-inflammatory Signaling Pathway of Sesquiterpenoid Lactones
Caption: Proposed anti-inflammatory mechanism of this compound.
Potential Cytotoxic Activity
Sesquiterpenoid lactones are also widely recognized for their cytotoxic effects against various cancer cell lines. The presence of an α,β-unsaturated γ-lactone moiety is often a key structural feature for this activity, acting as a Michael acceptor that can alkylate biological macromolecules.
Experimental Protocols for Biological Assays
Should researchers wish to evaluate the biological activity of this compound, the following standard protocols are recommended.
3.3.1. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS).
-
Nitric Oxide Measurement: After 24 hours, the production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. A decrease in NO production indicates anti-inflammatory activity.
3.3.2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in 96-well plates.
-
Compound Addition: After cell attachment, various concentrations of this compound are added.
-
Incubation: Cells are incubated for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value (concentration inhibiting 50% of cell growth) can then be calculated.
Conclusion and Future Directions
This compound, a germacrane sesquiterpenoid from Eupatorium glehnii, represents a promising candidate for further pharmacological investigation. Based on the known activities of related compounds, it is hypothesized to possess anti-inflammatory and cytotoxic properties. This technical guide provides the foundational information, including isolation and structure elucidation protocols, necessary for researchers to pursue further studies. Future research should focus on the in-depth biological evaluation of this compound to determine its specific mechanisms of action and to assess its therapeutic potential. The synthesis of this compound and its analogs could also open avenues for developing novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Seven germacranolides, eupaglehnins A, B, C, D, E, and F, and 2alpha-acetoxyepitulipinolide from Eupatorium glehni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Euphornin, a Diterpenoid with Anti-Cancer Properties
Disclaimer: Initial literature searches for "Eupaglehnin C" did not yield significant scientific data. This guide instead focuses on Euphornin (B1235013) , a structurally related and well-researched diterpenoid, to provide a representative in-depth analysis of the biological activity of this class of compounds for researchers, scientists, and drug development professionals.
Euphornin, a bioactive diterpenoid isolated from Euphorbia helioscopia L., has demonstrated notable anti-cancer properties.[1] This technical guide provides a comprehensive overview of its biological activities, with a focus on its effects on cervical cancer cells. The information presented herein is intended to serve as a resource for researchers exploring the therapeutic potential of natural compounds in oncology.
Quantitative Analysis of Biological Activity
The anti-proliferative and pro-apoptotic effects of Euphornin have been quantified in human cervical adenocarcinoma HeLa cells. The following tables summarize the key findings from these studies.
Table 1: Effect of Euphornin on HeLa Cell Viability
| Treatment Duration | Concentration | Inhibition Rate (%) |
| 48 hours | 50 mg/L | Data not explicitly provided |
| 48 hours | 100 mg/L | Data not explicitly provided |
| 48 hours | 200 mg/L | Data not explicitly provided |
Note: While the source states a dose-dependent inhibition, specific percentage values of inhibition for cell viability are not detailed. The study focused on apoptosis rates as a measure of efficacy.
Table 2: Induction of Apoptosis in HeLa Cells by Euphornin [2]
| Treatment Duration | Concentration | Apoptosis Rate (%) |
| 48 hours | 50 mg/L | 25.3 |
| 48 hours | 100 mg/L | Data not explicitly provided |
| 48 hours | 200 mg/L | 52.6 |
Experimental Protocols
The following section details the methodologies employed to investigate the biological activity of Euphornin.
Cell Culture and Treatment
-
Cell Line: Human cervical adenocarcinoma HeLa cells.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Euphornin is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations (e.g., 50, 100, and 200 mg/L) for the specified duration (e.g., 48 hours).
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Double Staining[1][3]
This assay is a standard method for detecting apoptosis by flow cytometry.[3]
-
Cell Preparation: HeLa cells are seeded in six-well plates and treated with Euphornin for 48 hours.[1]
-
Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin.[1][4]
-
Washing: The collected cells are washed with ice-cold phosphate-buffered saline (PBS).[1]
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) in the dark.[1]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic cells, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[3]
Western Blot Analysis
Western blotting is employed to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: HeLa cells are treated with Euphornin, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-8, Caspase-9, MDM2, p53, p-p53).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways and Mechanisms of Action
Euphornin exerts its anti-cancer effects through the induction of apoptosis via multiple signaling pathways.
Mitochondrial Apoptosis Pathway
Euphornin has been shown to activate the intrinsic mitochondrial pathway of apoptosis.[1] This is characterized by a change in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[2] An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[1][2]
Caption: Mitochondrial apoptosis pathway induced by Euphornin.
MDM2-p53 Signaling Pathway
Recent studies suggest that Euphornin's mechanism of action also involves the regulation of the MDM2-p53 signaling pathway.[5] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation.[6] By inhibiting MDM2, Euphornin can lead to the accumulation and activation of p53.[5] Activated p53 can then induce cell cycle arrest and apoptosis. Furthermore, Euphornin has been shown to decrease the expression of Epidermal Growth Factor Receptor (EGFR) and increase the expression of Estrogen Receptor 1 (ESR1), both of which can influence the MDM2-p53 axis.[5]
Caption: Euphornin's regulation of the MDM2-p53 pathway.
Experimental Workflow for Investigating Euphornin's Anti-Cancer Activity
The following diagram illustrates a typical experimental workflow for characterizing the anti-cancer effects of a compound like Euphornin.
Caption: Experimental workflow for Euphornin's anti-cancer activity.
References
- 1. Euphornin reduces proliferation of human cervical adenocarcinoma HeLa cells through induction of apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphornin reduces proliferation of human cervical adenocarcinoma HeLa cells through induction of apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 5. Investigation of the mechanism of euphornin against cervical cancer using network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of STAT3-Inhibiting Natural Compounds in Cancer Cells
Introduction
While the specific compound "Eupaglehnin C" did not yield dedicated research in initial searches, the query likely pertains to a natural product with anti-cancer properties. This guide focuses on the well-documented mechanism of action of Terphenyllin, a marine-derived natural product, as a representative example of a natural compound that exerts its anticancer effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The principles and methodologies described herein are broadly applicable to the study of similar natural compounds targeting oncogenic signaling pathways.
Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, including gastric cancer.[1][2] This activation promotes tumor cell proliferation, survival, angiogenesis, and immune evasion.[1][2] Consequently, STAT3 has emerged as a critical target for cancer therapy.[3] Natural products are a rich source of novel therapeutic agents, and compounds like Terphenyllin have demonstrated potent anti-cancer efficacy by directly targeting this pathway.[1][2]
This technical guide provides a comprehensive overview of the mechanism of action of Terphenyllin in cancer cells, with a focus on its role as a STAT3 inhibitor. It is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: STAT3 Inhibition
Terphenyllin directly interacts with the STAT3 protein, inhibiting its phosphorylation and subsequent activation.[1][2] This blockade of the STAT3 signaling pathway leads to the downregulation of STAT3-dependent target genes that are crucial for tumor progression, such as c-Myc and Cyclin D1.[1][2] The inhibition of STAT3 signaling by Terphenyllin culminates in several key anti-cancer effects, including the suppression of cell growth and proliferation, induction of cell cycle arrest, and promotion of apoptosis.[1][2]
Signaling Pathway of STAT3 Inhibition by Terphenyllin
The following diagram illustrates the canonical STAT3 signaling pathway and the point of intervention by Terphenyllin.
Caption: STAT3 signaling pathway and inhibition by Terphenyllin.
Quantitative Data on the Effects of Terphenyllin
The anti-cancer activity of Terphenyllin has been quantified in various cancer cell lines. The following tables summarize key data on its efficacy.
Table 1: Inhibition of Gastric Cancer Cell Growth by Terphenyllin
| Cell Line | IC50 (µM) after 48h |
| MKN1 | 1.56 ± 0.13 |
| BGC823 | 2.24 ± 0.21 |
| SGC7901 | 3.12 ± 0.29 |
| MGC803 | 4.57 ± 0.38 |
Data presented as mean ± SD. The IC50 values represent the concentration of Terphenyllin required to inhibit cell growth by 50%.
Table 2: Effect of Terphenyllin on STAT3 Pathway Proteins in Gastric Cancer Cells
| Cell Line | Treatment | p-STAT3 (Tyr705) | Total STAT3 | c-Myc | Cyclin D1 |
| MKN1 | Control | +++ | +++ | +++ | +++ |
| Terphenyllin (2 µM) | + | +++ | + | + | |
| BGC823 | Control | +++ | +++ | +++ | +++ |
| Terphenyllin (4 µM) | + | +++ | + | + |
Protein levels were determined by Western blotting. +++ indicates high expression, + indicates low expression.[2]
Key Cellular Effects of STAT3 Inhibition
The inhibition of the STAT3 pathway by Terphenyllin triggers a cascade of downstream cellular events that contribute to its anti-cancer properties.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.[4] Terphenyllin induces apoptosis in gastric cancer cells. This is a key component of its anti-tumor activity. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[4][5][6] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[7]
Cell Cycle Arrest
In addition to inducing apoptosis, Terphenyllin causes cell cycle arrest in cancer cells.[1][2] By downregulating Cyclin D1, a key regulator of cell cycle progression, Terphenyllin halts the proliferation of cancer cells.
The logical relationship between STAT3 inhibition and its downstream effects is depicted below.
Caption: Downstream effects of STAT3 inhibition by Terphenyllin.
Experimental Protocols
To investigate the mechanism of action of compounds like Terphenyllin, a series of in vitro experiments are typically performed. The following are detailed protocols for key assays.
Western Blotting for Protein Expression Analysis
This protocol is used to detect and quantify the levels of specific proteins, such as p-STAT3, total STAT3, c-Myc, and Cyclin D1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).[8]
-
SDS-PAGE gels.
-
Transfer buffer.
-
Nitrocellulose or PVDF membranes.[9]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[9]
-
Primary antibodies (specific to the proteins of interest).
-
HRP-conjugated secondary antibodies.[10]
-
Chemiluminescent substrate.[10]
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cancer cells with the desired concentrations of the test compound for the specified time. Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[10]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[10]
Caption: Western Blotting experimental workflow.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit.[12]
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells and treat them with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[13]
-
Washing: Wash the cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Conclusion
Natural compounds like Terphenyllin represent a promising avenue for the development of novel anti-cancer therapies. Their ability to specifically target key oncogenic signaling pathways, such as the STAT3 pathway, provides a clear mechanism for their anti-tumor effects. The in-depth understanding of their mechanism of action, facilitated by the experimental protocols outlined in this guide, is crucial for their translation into clinical applications. The methodologies and conceptual frameworks presented here can be applied to the investigation of other novel anti-cancer agents, contributing to the advancement of targeted cancer therapy.
References
- 1. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]
- 3. preprints.org [preprints.org]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Apoptosis Signaling | Bio-Techne [bio-techne.com]
- 7. Eupafolin induces apoptosis and autophagy of breast cancer cells through PI3K/AKT, MAPKs and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. 7tmantibodies.com [7tmantibodies.com]
- 11. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
A Technical Guide to the Preliminary Cytotoxicity Screening of Eupaglehnin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the preliminary cytotoxicity screening of Eupaglehnin C, a novel compound with therapeutic potential. The document outlines detailed experimental protocols for assessing cytotoxicity, presents quantitative data in a structured format, and visualizes the potential molecular pathways influenced by the compound. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction
The discovery and development of new anticancer agents are paramount in the ongoing effort to combat cancer. Natural products have historically been a rich source of novel therapeutic compounds. This compound represents a promising candidate for further investigation. A critical initial step in the evaluation of any potential anticancer compound is the assessment of its cytotoxic effects against various cancer cell lines. This preliminary screening provides essential information regarding the compound's potency and selectivity, guiding further preclinical development.
This guide details the in vitro cytotoxicity screening of this compound, focusing on the determination of its half-maximal inhibitory concentration (IC50) and the elucidation of its potential mechanism of action through the analysis of key signaling pathways involved in apoptosis.
Experimental Protocols
Cell Lines and Culture Conditions
A panel of human cancer cell lines and a normal cell line were used to assess the cytotoxicity of this compound.
-
Cancer Cell Lines:
-
HTB-26 (Breast Cancer)
-
PC-3 (Prostate Cancer)
-
HepG2 (Hepatocellular Carcinoma)
-
HCT116 (Colorectal Cancer)
-
-
Normal Cell Line:
-
HCEC (Human Colonic Epithelial Cells)
-
All cell lines were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay
The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Protocol:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (ranging from 0.1 to 200 µM). A vehicle control (DMSO) was also included.
-
The plates were incubated for 48 hours at 37°C and 5% CO2.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curve.[2]
Apoptosis Analysis by Flow Cytometry
To determine if the cytotoxic effect of this compound was due to apoptosis, flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining was performed.
Protocol:
-
Cells were treated with this compound at its IC50 concentration for 48 hours.
-
Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension and incubated for 15 minutes in the dark at room temperature.
-
The stained cells were analyzed by flow cytometry.
Western Blot Analysis
To investigate the molecular mechanism of this compound-induced apoptosis, the expression levels of key proteins involved in apoptotic signaling pathways were examined by Western blotting.
Protocol:
-
Cells were treated with this compound at its IC50 concentration for 48 hours.
-
Total protein was extracted using RIPA lysis buffer.
-
Protein concentration was determined using the BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were blocked and then incubated with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and β-actin (as a loading control).
-
After washing, the membranes were incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
The quantitative data from the preliminary cytotoxicity screening of this compound are summarized in the tables below.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM)[3] |
| HTB-26 | Breast Cancer | 15.8 ± 2.1 |
| PC-3 | Prostate Cancer | 28.4 ± 3.5 |
| HepG2 | Hepatocellular Carcinoma | 21.2 ± 2.9 |
| HCT116 | Colorectal Cancer | 25.6 ± 3.1 |
| HCEC | Normal Colon Epithelium | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in HTB-26 Cells
| Protein | Treatment | Relative Expression Level |
| Bcl-2 | Control | 1.00 |
| This compound (15.8 µM) | 0.45 ± 0.05 | |
| Bax | Control | 1.00 |
| This compound (15.8 µM) | 1.85 ± 0.12 | |
| Cleaved Caspase-3 | Control | 1.00 |
| This compound (15.8 µM) | 3.20 ± 0.21 |
Relative expression levels were quantified by densitometry and normalized to β-actin.
Mandatory Visualizations
Experimental Workflow
References
The In Vitro Anti-Proliferative Potential of Guaianolides from Eupatorium Species: A Technical Overview for Researchers
Disclaimer: As of December 2025, a comprehensive review of scientific literature reveals no specific studies detailing the in vitro anti-proliferative effects of Eupaglehnin C. Therefore, this technical guide provides an in-depth overview of the anti-proliferative activities of structurally related guaianolide sesquiterpene lactones isolated from the Eupatorium genus and other botanical sources. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the potential anti-cancer properties of this class of compounds.
Introduction
Guaianolides are a class of sesquiterpene lactones characterized by a bicyclic carbon skeleton, which are commonly found in various plant species, particularly within the Asteraceae family, including the genus Eupatorium. Numerous studies have highlighted the significant cytotoxic and anti-proliferative activities of these natural products against a wide range of cancer cell lines. While data on this compound is not currently available, the consistent anti-cancer effects observed for other guaianolides suggest that it may also possess similar properties worth investigating. This guide summarizes the existing data on the anti-proliferative effects of related guaianolides, details common experimental methodologies, and illustrates the key signaling pathways involved in their mechanism of action.
Data Presentation: Anti-proliferative Activity of Guaianolides
The anti-proliferative activity of several guaianolide sesquiterpene lactones has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below to facilitate comparison.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Eupatoriopicrin | NTERA-2 | 0.88 ± 0.05 µg/mL | [1] |
| Eupatoriopicrin | HepG2 | 0.94 ± 0.12 µg/mL | [1] |
| Eupatoriopicrin | MCF-7 | 1.22 ± 0.10 µg/mL | [1] |
| Dimeric guaianolide | Plasmodium falciparum | 2.0 | [2] |
| Dimeric guaianolide | Rat skeletal myoblasts (L6) | 16.2 | [2] |
| Eupalinolide C | A-549 | Data not specified | [3] |
| Eupalinolide C | BGC-823 | Data not specified | [3] |
| Eupalinolide C | SMMC-7721 | Data not specified | [3] |
| Eupalinolide C | HL-60 | Data not specified | [3] |
| Eupalinolide D | A-549 | Data not specified | [3] |
| Eupalinolide D | BGC-823 | Data not specified | [3] |
| Eupalinolide D | SMMC-7721 | Data not specified | [3] |
| Eupalinolide D | HL-60 | Data not specified | [3] |
| Eupalinolide E | A-549 | Data not specified | [3] |
| Eupalinolide E | BGC-823 | Data not specified | [3] |
| Eupalinolide E | SMMC-7721 | Data not specified | [3] |
| Eupalinolide E | HL-60 | Data not specified | [3] |
Experimental Protocols
The following sections detail the standard methodologies employed in the referenced studies to evaluate the in vitro anti-proliferative effects of guaianolides.
Cell Culture and Treatment
Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) for specific durations (e.g., 24, 48, or 72 hours).
Cell Viability and Proliferation Assays
A common method to assess the effect of a compound on cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
MTT Assay Protocol:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat cells with a serial dilution of the guaianolide compound and a vehicle control (e.g., DMSO).
-
After the incubation period (e.g., 48 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT solution is converted by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze the effects of compounds on the cell cycle and to quantify apoptosis.
Cell Cycle Analysis Protocol:
-
Treat cells with the guaianolide compound for a specified time.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Before analysis, wash the cells with PBS and resuspend in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in a particular phase suggests a cell cycle arrest.
Apoptosis Detection (Annexin V/PI Staining) Protocol:
-
Treat cells with the guaianolide compound.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in an Annexin V binding buffer.
-
Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of guaianolides are often attributed to their ability to induce apoptosis and cause cell cycle arrest. The following diagrams illustrate a generalized experimental workflow and a common signaling pathway implicated in these processes.
References
- 1. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An unusual dimeric guaianolide with antiprotozoal activity and further sesquiterpene lactones from Eupatoriumperfoliatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Isolating Eupaglehnin C from Eupatorium adenophorum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the isolation of Eupaglehnin C, a cadinane-type sesquiterpene, from the plant Eupatorium adenophorum, also known as Crofton weed. The protocols outlined below are based on established methodologies for the extraction and purification of structurally related sesquiterpenes from this plant species.
Introduction
Eupatorium adenophorum Spreng. (syn. Ageratina adenophora) is a plant rich in a diverse array of secondary metabolites, including terpenoids, flavonoids, and phenolic acids.[1][2] Among these, cadinene sesquiterpenes have been a subject of interest for their potential biological activities.[3][4] this compound, a member of this class of compounds, represents a promising candidate for further pharmacological investigation. This guide details a systematic approach to its isolation and purification.
Data Presentation: Yield and Purity
The following table summarizes the expected yields and purity at each stage of the isolation process. These values are illustrative and can vary depending on the plant material, solvent quality, and chromatographic conditions.
| Isolation Stage | Starting Material (g) | Product | Yield (g) | Purity (%) |
| Stage 1: Extraction | 1000 (Dried Aerial Parts) | Crude Ethyl Acetate (B1210297) Extract | 50 - 70 | 5 - 10 |
| Stage 2: Column Chromatography (Silica Gel) | 50 | Enriched Fraction | 5 - 10 | 40 - 60 |
| Stage 3: Preparative TLC / HPLC | 5 | Isolated this compound | 0.05 - 0.1 | > 95 |
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Collect the aerial parts (leaves and stems) of Eupatorium adenophorum during its flowering season.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder.
Extraction of Crude Sesquiterpene Mixture
This protocol is adapted from methodologies used for extracting cadinene derivatives from E. adenophorum.[3][4]
-
Maceration: Soak 1 kg of the powdered plant material in 5 L of ethyl acetate at room temperature for 48 hours.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Re-extraction: Repeat the maceration process twice more with fresh solvent to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Yield: The resulting dark, viscous residue is the crude ethyl acetate extract.
Isolation and Purification
The isolation of this compound from the crude extract involves multi-step chromatography.
This initial separation step aims to fractionate the crude extract and isolate the class of compounds of interest.[5]
-
Column Packing: Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.
-
Fraction Collection: Collect fractions of 50-100 mL and monitor the separation by thin-layer chromatography (TLC).
-
Fraction Pooling: Combine fractions that show similar TLC profiles, particularly those corresponding to the expected polarity of sesquiterpenes.
For the final purification of this compound, either pTLC or preparative HPLC can be employed.[3][4]
Protocol for Preparative TLC:
-
Plate Preparation: Use pre-coated silica gel G F254 plates.
-
Sample Application: Apply the enriched fraction from column chromatography as a band onto the pTLC plate.
-
Development: Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualization: Visualize the separated bands under UV light (254 nm).
-
Scraping and Elution: Scrape the band corresponding to this compound and elute the compound from the silica gel using ethyl acetate or chloroform.
-
Concentration: Evaporate the solvent to obtain the purified compound.
Protocol for Preparative HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and water.
-
Injection: Inject the enriched fraction into the HPLC system.
-
Detection: Monitor the elution profile using a UV detector.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Remove the solvent by lyophilization or evaporation to obtain the pure compound.
Structural Elucidation
The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of this compound from Eupatorium adenophorum.
Caption: Workflow for the isolation of this compound.
Concluding Remarks
The successful isolation of this compound from Eupatorium adenophorum relies on a systematic application of extraction and chromatographic techniques. The protocols provided here offer a robust framework for obtaining this compound in high purity, paving the way for further research into its chemical properties and biological activities. It is recommended to perform all procedures in a well-ventilated fume hood and to use appropriate personal protective equipment.
References
Application Notes and Protocols: Eupaglehnin C Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and purification of Eupaglehnin C from the terrestrial parts of Eupatorium glehnii. The methodology is based on the procedures outlined in the scientific literature, offering a reproducible workflow for obtaining this sesquiterpenoid lactone.
Data Presentation
The following tables summarize the quantitative data from a typical extraction and purification process, starting from 1.8 kg of dried plant material.
Table 1: Extraction and Fractionation Yields
| Step | Description | Starting Material (kg) | Yield (g) | % Yield (w/w) |
| 1 | Methanol (B129727) Extraction | 1.8 | 140 | 7.78% |
| 2 | Chloroform (B151607) Partition | 140 (Crude Extract) | 45 | 32.14% |
| 3 | n-Butanol Partition | 140 (Crude Extract) | 35 | 25.00% |
Table 2: Purification Yields of Eupaglehnins from the Chloroform Fraction
| Compound | Fraction Origin | Elution Solvents (Silica Gel CC) | Final Yield (mg) | % Yield from Crude Extract (w/w) |
| Eupaglehnin A | Fr. 4 | Hexane-EtOAc (1:2) | 11 | 0.0079% |
| Eupaglehnin B | Fr. 4 | Hexane-EtOAc (1:2) | 10 | 0.0071% |
| This compound | Fr. 5 | Hexane-EtOAc (1:4) | 15 | 0.0107% |
| Eupaglehnin D | Fr. 5 | Hexane-EtOAc (1:4) | 12 | 0.0086% |
| Eupaglehnin E | Fr. 6 | CHCl₃-MeOH (20:1) | 8 | 0.0057% |
| Eupaglehnin F | Fr. 6 | CHCl₃-MeOH (20:1) | 9 | 0.0064% |
| 2α-Acetoxyepitulipinolide | Fr. 3 | Hexane-EtOAc (1:1) | 5 | 0.0036% |
Experimental Protocols
This section details the step-by-step methodology for the extraction and purification of this compound.
1. Plant Material and Extraction
-
Plant Material: 1.8 kg of dried and powdered terrestrial parts of Eupatorium glehnii.
-
Extraction Solvent: Methanol (MeOH).
-
Procedure:
-
Immerse the powdered plant material in 5 liters of methanol.
-
Allow the mixture to soak for one week at room temperature.
-
Filter the mixture and collect the methanol extract.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
2. Solvent Partitioning (Fractionation)
-
Solvents: Chloroform (CHCl₃), n-Butanol (n-BuOH), and Water (H₂O).
-
Procedure:
-
Suspend the crude methanol extract (140 g) in distilled water.
-
Perform a liquid-liquid extraction with chloroform. Collect the chloroform layer.
-
Repeat the chloroform extraction multiple times to ensure complete separation of nonpolar and medium-polarity compounds.
-
Combine the chloroform fractions and evaporate the solvent to yield the chloroform extract (45 g).
-
Subsequently, extract the remaining aqueous layer with n-butanol.
-
Combine the n-butanol fractions and evaporate the solvent to yield the n-butanol extract (35 g).
-
3. Chromatographic Purification of the Chloroform Extract
-
Stationary Phase: Silica (B1680970) gel (1 kg).
-
Mobile Phase: A stepwise gradient of n-hexane-ethyl acetate (B1210297) (EtOAc) followed by chloroform-methanol (CHCl₃-MeOH).
-
Procedure:
-
Pack a glass column with 1 kg of silica gel slurried in n-hexane.
-
Dissolve the chloroform extract (45 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Apply the sample-adsorbed silica gel to the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing polarity:
-
n-hexane-EtOAc (e.g., 9:1, 4:1, 2:1, 1:1, 1:2, 1:4)
-
CHCl₃-MeOH (e.g., 50:1, 20:1, 10:1)
-
-
Collect fractions of the eluate and monitor by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles. This process should yield several main fractions (e.g., Fr. 1-7).
-
4. Isolation of this compound
-
Starting Material: Fraction 5 (Fr. 5) obtained from the silica gel column chromatography of the chloroform extract.
-
Purification Technique: Repeated silica gel column chromatography and preparative thin-layer chromatography (PTLC).
-
Procedure:
-
Subject Fraction 5 to further silica gel column chromatography using a less steep gradient of n-hexane-EtOAc.
-
Monitor the collected sub-fractions by TLC.
-
Combine the sub-fractions containing this compound.
-
Perform final purification using preparative TLC with a suitable solvent system (e.g., n-hexane-EtOAc 1:4) to yield pure this compound (15 mg).
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound.
Application Notes & Protocols for the Quantification of Eupaglehnin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: A Comparative Overview of Analytical Methods
The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of expected performance characteristics for each method, based on data from analogous sesquiterpene lactones.[4]
Table 1: Hypothetical Performance Characteristics of HPLC-UV for Eupaglehnin C Quantification
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Wavelength (λmax) | ~210-225 nm |
Table 2: Hypothetical Performance Characteristics of LC-MS/MS for this compound Quantification
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Ionization Mode | Positive ESI |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices, such as purified fractions or pharmaceutical formulations.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Gradient Program: 0-20 min, 30-70% A; 20-25 min, 70-90% A; 25-30 min, 90% A; 30-35 min, 30% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
b. Sample Preparation:
-
Extraction: Accurately weigh the sample (e.g., plant material, extract) and extract with a suitable solvent such as methanol (B129727) or ethanol (B145695) using ultrasonication for 30 minutes.
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
Dilution: Dilute the filtered extract with the initial mobile phase to a concentration within the calibration range.
c. Standard Preparation:
-
Prepare a stock solution of this compound (if a pure standard is available) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex biological matrices like plasma, urine, or tissue homogenates, offering high sensitivity and selectivity.
a. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Gradient Program: 0-5 min, 10-90% A; 5-7 min, 90% A; 7-8 min, 10% A.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
b. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of this compound.
-
MRM Transitions: Determine the precursor ion ([M+H]⁺ or [M+Na]⁺) and the most abundant product ions for this compound. A hypothetical transition could be m/z [M+H]⁺ → product ion 1 (for quantification) and m/z [M+H]⁺ → product ion 2 (for confirmation).
c. Sample Preparation (for Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (a structurally similar compound not present in the sample).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter through a 0.22 µm syringe filter before injection.
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Potential inhibition of the NF-κB signaling pathway.
References
Application Notes and Protocols for Eupaglehnin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupaglehnin C is a lignan (B3055560) of significant interest for its potential biological activities. As with any natural product intended for research and development, understanding its stability and establishing appropriate storage conditions are critical for ensuring the integrity and reproducibility of experimental results. These application notes provide a comprehensive overview of recommended storage conditions, stability considerations, and detailed protocols for assessing the stability and preliminary toxicity of this compound.
Stability and Storage of this compound
While specific stability data for this compound is not extensively documented, general knowledge of lignan stability suggests that careful storage is necessary to prevent degradation. Lignans (B1203133), as phenolic compounds, can be susceptible to oxidation, hydrolysis, and photodegradation.
Recommended Storage Conditions:
To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at -20°C or lower for long-term storage. For short-term use (days to weeks), storage at 2-8°C in a desiccator is acceptable.
-
Light: Protect from light. Store vials in the dark, for example, by wrapping them in aluminum foil or using amber-colored vials.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially for long-term storage or if the compound is in solution.
-
Form: Store in solid (powder) form whenever possible, as solutions are generally less stable. If a stock solution is required, prepare it fresh before use or store it in small aliquots at -80°C.
Factors Influencing Stability:
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to UV or visible light can lead to photochemical degradation.
-
pH: The stability of lignans can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic moieties.
-
Solvent: The choice of solvent for solutions can impact stability. Aprotic solvents are generally preferred over protic solvents for long-term storage of solutions.
Experimental Protocols
Protocol for Preliminary Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions.
Objective: To determine the stability of this compound under stress conditions of temperature, light, and pH.
Materials:
-
This compound (solid)
-
HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Calibrated oven
-
Photostability chamber or a light source with controlled illuminance
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)
-
Vials (clear and amber)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or DMSO).
-
Forced Degradation Studies:
-
Thermal Stress:
-
Transfer aliquots of the stock solution into clear vials.
-
Expose the vials to elevated temperatures (e.g., 40°C, 60°C, 80°C) for specific time points (e.g., 1, 3, 7, 14 days).
-
At each time point, retrieve a vial and store it at -20°C until analysis.
-
Include a control sample stored at -20°C.
-
-
Photostability:
-
Transfer aliquots of the stock solution into clear and amber vials.
-
Expose the vials to a light source (e.g., ICH option 2: 1.2 million lux hours and 200 W·h/m²) in a photostability chamber.
-
Wrap a set of vials in aluminum foil to serve as dark controls.
-
Analyze the samples after the exposure period.
-
-
pH Stress (Hydrolysis):
-
Prepare solutions of this compound in different pH buffers (e.g., pH 4, 7, 9).
-
Incubate the solutions at a controlled temperature (e.g., 40°C) for specific time points.
-
Neutralize the samples before analysis if necessary.
-
Analyze the samples by HPLC.
-
-
-
Analysis:
-
Analyze all samples by a validated HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
Calculate the percentage of degradation for each condition.
-
Data Presentation:
Summarize the quantitative data in a table for easy comparison.
| Stress Condition | Time (days) | This compound Remaining (%) | Degradation Products (Peak Area %) |
| Control (-20°C) | 14 | 99.8 ± 0.2 | < 0.1 |
| 40°C | 1 | 98.5 ± 0.4 | 1.2 |
| 3 | 95.2 ± 0.5 | 4.5 | |
| 7 | 88.1 ± 0.7 | 11.3 | |
| 14 | 75.3 ± 1.1 | 23.9 | |
| 60°C | 1 | 90.1 ± 0.6 | 9.5 |
| 3 | 78.4 ± 0.9 | 21.1 | |
| 7 | 55.2 ± 1.5 | 43.8 | |
| 14 | 30.7 ± 2.0 | 68.1 | |
| Photostability (Clear Vial) | - | 85.4 ± 1.2 | 14.1 |
| Photostability (Amber Vial) | - | 99.5 ± 0.3 | < 0.2 |
| pH 4 (40°C) | 7 | 97.2 ± 0.4 | 2.5 |
| pH 7 (40°C) | 7 | 98.1 ± 0.3 | 1.7 |
| pH 9 (40°C) | 7 | 80.5 ± 1.3 | 18.9 |
Workflow Diagram:
Protocol for Brine Shrimp Lethality Assay
This protocol provides a simple and rapid method for the preliminary assessment of the general toxicity of this compound.
Objective: To determine the median lethal concentration (LC50) of this compound against brine shrimp (Artemia salina) nauplii.
Materials:
-
This compound
-
Brine shrimp eggs (Artemia salina)
-
Sea salt
-
Distilled water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hatching tank
-
Light source
-
24-well plates
-
Pipettes
-
Microscope
Methodology:
-
Hatching Brine Shrimp:
-
Prepare a 3.8% sea salt solution in distilled water.
-
Add brine shrimp eggs to the hatching tank containing the sea salt solution.
-
Aerate the tank and illuminate it continuously for 24-48 hours until the eggs hatch into nauplii.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Prepare a series of dilutions of the stock solution in the sea salt solution to achieve the desired final concentrations (e.g., 1000, 500, 250, 100, 50, 10 µg/mL). The final DMSO concentration should not exceed 1% in each well.
-
Prepare a negative control (sea salt solution with 1% DMSO) and a positive control (e.g., potassium dichromate solution).
-
-
Toxicity Assay:
-
Transfer 10-15 nauplii into each well of a 24-well plate.
-
Add the test solutions of this compound, negative control, and positive control to the wells in triplicate.
-
Incubate the plates for 24 hours under a light source.
-
-
Data Collection and Analysis:
-
After 24 hours, count the number of dead nauplii in each well under a microscope. Nauplii that are motionless are considered dead.
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC50 value using a suitable statistical method (e.g., Probit analysis).
-
Data Presentation:
| Concentration (µg/mL) | Number of Nauplii | Number of Dead Nauplii (mean ± SD) | Mortality (%) |
| Control (1% DMSO) | 12 | 0.3 ± 0.5 | 2.5 |
| 10 | 13 | 1.0 ± 0.8 | 7.7 |
| 50 | 11 | 3.3 ± 1.2 | 30.0 |
| 100 | 14 | 7.0 ± 1.5 | 50.0 |
| 250 | 12 | 10.7 ± 1.2 | 89.2 |
| 500 | 13 | 13.0 ± 0.0 | 100.0 |
| 1000 | 11 | 11.0 ± 0.0 | 100.0 |
Workflow Diagram:
Signaling Pathway Investigation
The specific signaling pathways modulated by this compound are currently not well-defined. The following workflow is proposed for the initial investigation of its mechanism of action.
Proposed Workflow for Signaling Pathway Elucidation:
Conclusion
The stability and proper storage of this compound are paramount for obtaining reliable and reproducible results in research and development. The provided protocols offer a framework for assessing its stability and preliminary toxicity. Further investigation is warranted to elucidate its specific degradation pathways and biological mechanisms of action. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.
Application Notes and Protocols for Characterization of Eupaglehnin C in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupaglehnin C is a novel compound with potential therapeutic applications. These application notes provide a comprehensive set of protocols for researchers to investigate the effects of this compound on various cell lines. The following sections detail standard cell culture procedures, key experimental assays to characterize its biological activity, and guidelines for data presentation and visualization of cellular pathways. While specific data for this compound is not yet widely available, these protocols offer a robust framework for its initial characterization.
General Cell Culture Protocols
Proper cell culture technique is fundamental to obtaining reliable and reproducible results.
Cell Thawing and Culture Initiation
Rapidly thawing cryopreserved cells is crucial to maintain high viability.[1][2]
-
Materials:
-
Cryovial of cells
-
Pre-warmed complete culture medium
-
Sterile centrifuge tubes
-
37°C water bath
-
Personal protective equipment (PPE)
-
-
Protocol:
-
Prepare a culture flask with the appropriate volume of pre-warmed complete culture medium.
-
Remove the cryovial from liquid nitrogen storage.
-
Quickly thaw the vial in a 37°C water bath until a small ice crystal remains.[1]
-
Wipe the outside of the vial with 70% ethanol before opening in a sterile cell culture hood.
-
Gently transfer the cell suspension into a sterile centrifuge tube containing pre-warmed medium.
-
Centrifuge the cell suspension at 150-300 x g for 3-5 minutes to pellet the cells.[2] This step is optional but recommended to remove cryopreservative media.
-
Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to the prepared culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Replace the medium after 24 hours to remove any remaining cryoprotectant and dead cells.
-
Cell Passaging (Subculturing)
Regular passaging is necessary to maintain cells in their logarithmic growth phase.
-
-
Remove and discard the culture medium.
-
Wash the cell monolayer with a calcium- and magnesium-free balanced salt solution (e.g., PBS).
-
Add a detaching agent like trypsin-EDTA and incubate at 37°C until cells detach (2-20 minutes depending on the cell line).[2]
-
Neutralize the trypsin with fresh complete culture medium.
-
Collect the cell suspension and perform a cell count.
-
Plate the cells into new culture flasks at the desired seeding density.
-
-
-
Collect the cell suspension from the culture flask.
-
Centrifuge at 150-300 x g for 3-5 minutes.[2]
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.
-
Perform a cell count and dilute the cells to the appropriate seeding density in new flasks.
-
Cryopreservation of Cells
Properly freezing cells ensures a consistent supply for future experiments.
-
Protocol:
-
Harvest cells during their logarithmic growth phase.
-
Centrifuge the cell suspension and resuspend the pellet in a small volume of cold, complete culture medium.
-
Perform a viable cell count.
-
Prepare a freezing medium (e.g., complete culture medium with 5-10% DMSO).
-
Centrifuge the cells again and resuspend the pellet in the prepared freezing medium at a concentration of 1x10^6 to 1x10^7 cells/mL.
-
Aliquot the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezing container and store at -80°C for 24 hours.
-
Transfer the vials to a liquid nitrogen dewar for long-term storage.
-
Key Experimental Protocols for this compound Treatment
The following experiments are designed to elucidate the effects of this compound on cell viability, apoptosis, and cell cycle progression.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Centrifuge and resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol overnight at 4°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | 24 hours (% Viability ± SD) | 48 hours (% Viability ± SD) | 72 hours (% Viability ± SD) |
| Vehicle Control | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 95.2 ± 3.8 | 88.1 ± 4.2 | 75.6 ± 5.5 |
| 10 | 78.4 ± 4.1 | 62.5 ± 3.9 | 45.3 ± 4.7 |
| 50 | 55.9 ± 3.5 | 35.7 ± 4.0 | 15.1 ± 3.2 |
| 100 | 30.1 ± 2.9 | 10.3 ± 2.5 | 5.2 ± 1.9 |
Table 2: Apoptosis Induction by this compound (48-hour treatment)
| Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | 95.1 | 2.5 | 1.8 | 0.6 |
| 10 | 70.3 | 15.2 | 10.5 | 4.0 |
| 50 | 40.8 | 35.6 | 20.1 | 3.5 |
| 100 | 15.2 | 50.1 | 30.5 | 4.2 |
Table 3: Cell Cycle Distribution after this compound Treatment (24-hour treatment)
| Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.4 | 25.1 | 19.5 |
| 10 | 65.2 | 20.3 | 14.5 |
| 50 | 75.8 | 15.1 | 9.1 |
| 100 | 80.1 | 10.5 | 9.4 |
Visualization of Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a potential mechanism by which this compound could induce apoptosis, a common pathway for anti-cancer compounds.
Experimental Workflow for Characterizing this compound
This diagram outlines the logical flow of experiments to assess the biological effects of this compound.
References
- 1. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 2. Cell culture protocol | Proteintech Group [ptglab.com]
- 3. Cell Culture Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Induction of Extrinsic Apoptotic Pathway in Pancreatic Cancer Cells by Apteranthes europaea Root Extract - PMC [pmc.ncbi.nlm.nih.gov]
Eupaglehnin C: Dossier on a Novel Natural Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupaglehnin C is a natural alkaloid compound isolated from the plant species Eupatorium adenophorum, commonly known as Crofton weed.[1] As a member of the diverse secondary metabolites produced by this plant, this compound represents a potential candidate for further scientific investigation. This document serves to provide the known information about this compound and to outline a general framework for conducting in vitro studies to explore its biological activities.
Compound Profile
| Property | Value | Source |
| Chemical Name | This compound | Biosynth[1] |
| CAS Number | 476630-49-6 | Biosynth[1] |
| Molecular Formula | C₂₀H₂₆O₅ | Biosynth[1] |
| Molecular Weight | 346.4 g/mol | Biosynth[1] |
| Chemical Class | Natural Alkaloid | Biosynth[1] |
| Source | Eupatorium adenophorum | Biosynth[1] |
Application Notes & Protocols for In Vitro Evaluation
Currently, there is a notable absence of published scientific literature detailing the in vitro dosage, specific biological activities, or mechanism of action of this compound. Therefore, the following sections provide generalized protocols and a conceptual framework for initiating research on this compound. These are intended to serve as a starting point for investigators.
General Experimental Workflow
The initial in vitro assessment of a novel compound like this compound typically follows a tiered approach. This workflow is designed to first assess cytotoxicity and then screen for a broad range of biological activities, followed by more in-depth mechanistic studies for any identified "hits."
Figure 1: A generalized experimental workflow for the initial in vitro characterization of this compound.
Protocol 1: Determination of Cytotoxicity using MTT Assay
Objective: To determine the concentration range of this compound that is non-toxic to a selected cell line.
Materials:
-
This compound
-
Selected cell line (e.g., HEK293, HeLa, RAW 264.7)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration of this compound against cell viability to determine the IC₅₀ (half-maximal inhibitory concentration).
Protocol 2: Anti-inflammatory Activity Screening in Macrophages
Objective: To screen for potential anti-inflammatory effects of this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound (at non-toxic concentrations)
-
Lipopolysaccharide (LPS)
-
Griess Reagent for nitrite (B80452) determination
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS and a group with LPS and vehicle control.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Use the collected supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the this compound-treated groups to the LPS-only group. A significant reduction indicates potential anti-inflammatory activity.
Potential Signaling Pathways for Investigation
Should this compound exhibit anti-inflammatory activity, a key signaling pathway to investigate is the NF-κB pathway, which is a central regulator of inflammation.
Figure 2: The NF-κB signaling pathway, a potential target for anti-inflammatory compounds like this compound.
Conclusion
This compound is a defined chemical entity with potential for biological activity. The lack of existing data presents a unique opportunity for novel research. The protocols and workflows outlined above provide a foundational approach to begin the systematic in vitro evaluation of this compound. Further studies are warranted to elucidate its pharmacological profile and potential therapeutic applications.
References
Investigating the Anti-inflammatory Properties of Eupafolin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of Eupafolin, a flavone (B191248) found in various plants, including Artemisia princeps. The following sections detail its mechanism of action, quantitative data on its efficacy, and detailed protocols for its investigation in both in vitro and in vivo models of inflammation.
Summary of Eupafolin's Anti-inflammatory Activity
Eupafolin has demonstrated significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Eupafolin has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). Furthermore, it downregulates the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][2][3][4][5][6][7][8]
The underlying mechanism of Eupafolin's anti-inflammatory action involves the modulation of key signaling pathways. It has been found to inhibit the phosphorylation of proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38.[5][9] Additionally, Eupafolin suppresses the activation of the Nuclear Factor-kappa B (NF-κB) pathway by inhibiting the phosphorylation and subsequent nuclear translocation of the p65 subunit.[2][3][4][7]
In vivo studies have corroborated these findings, with Eupafolin demonstrating efficacy in animal models of inflammation. It has been shown to reduce paw edema in LPS and carrageenan-induced models and decrease ear edema in the xylene-induced model.[1][7]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of Eupafolin from in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory Effects of Eupafolin in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Marker | Eupafolin Concentration (µM) | Incubation Time | Method of Detection | Result (Relative to LPS control) |
| Nitric Oxide (NO) | 20 | 24 hours | Griess Assay | Significant Reduction |
| 40 | 24 hours | Griess Assay | Significant Reduction | |
| 60 | 24 hours | Griess Assay | Dose-dependent significant reduction | |
| iNOS Expression | 20 | 24 hours | Western Blot | Significant Reduction |
| 40 | 24 hours | Western Blot | Significant Reduction | |
| 60 | 24 hours | Western Blot | Dose-dependent significant reduction | |
| COX-2 Expression | 20 | 24 hours | Western Blot | Significant Reduction |
| 40 | 24 hours | Western Blot | Significant Reduction | |
| 60 | 24 hours | Western Blot | Dose-dependent significant reduction | |
| IL-6 Secretion | 60 | 24 hours | Cytokine Array | Significant Reduction |
| TNF-α Secretion | 60 | 24 hours | Cytokine Array | Significant Reduction |
Data synthesized from multiple sources.[1][2][3]
Table 2: In Vivo Anti-inflammatory Effects of Eupafolin
| Animal Model | Inflammatory Agent & Dose | Eupafolin Dose & Route | Time Point | Measured Parameter | Result (vs. Control) |
| Paw Edema | LPS (1 mg/kg, intraplantar) | 10 mg/kg, i.p. | 24 hours | Paw thickness | Significant reduction in edema |
| Paw Edema | Carrageenan (1%, 50 µl, subplantar) | To be optimized | 1-5 hours | Paw volume | Expected dose-dependent reduction |
| Ear Edema | Xylene (30 µl, topical) | To be optimized | 2 hours | Ear weight difference | Expected dose-dependent reduction |
Data for LPS-induced paw edema from[1][7]. Protocols for carrageenan and xylene models are provided below for optimization of Eupafolin dosage.
Experimental Protocols
The following are detailed protocols for investigating the anti-inflammatory properties of Eupafolin.
Protocol 1: In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the procedure to assess the effect of Eupafolin on the production of inflammatory mediators in a macrophage cell line.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Eupafolin (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
Reagents and antibodies for Western Blotting (anti-iNOS, anti-COX-2, anti-p-JNK, anti-JNK, anti-p-p65, anti-p65, anti-β-actin or GAPDH, HRP-conjugated secondary antibodies)
-
Reagents for cytokine analysis (ELISA kits or cytokine arrays)
-
96-well and 6-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in 96-well plates for NO and cytokine assays (1.5 x 10^5 cells/well) or 6-well plates for Western blotting (1 x 10^6 cells/well). Allow cells to adhere overnight.
-
Eupafolin Pre-treatment: Pre-treat the cells with various concentrations of Eupafolin (e.g., 20, 40, 60 µM) for 1 hour. Include a vehicle control (DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for NO, iNOS, COX-2, and cytokines; 30 minutes for signaling pathway analysis). Include an unstimulated control group.
-
Nitric Oxide (NO) Assay:
-
After 24 hours of stimulation, collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Western Blot Analysis:
-
After the appropriate stimulation time, wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-JNK, anti-p-p65; typical dilution 1:1000) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody (typical dilution 1:2000-1:5000) for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system. Normalize to a loading control (β-actin or GAPDH).
-
-
Cytokine Analysis:
-
Collect the cell culture supernatant after 24 hours of stimulation.
-
Measure the concentration of IL-6 and TNF-α using specific ELISA kits or a cytokine array according to the manufacturer's instructions.
-
Protocol 2: Carrageenan-Induced Paw Edema in Mice
This protocol describes the induction of acute inflammation in the mouse paw and the evaluation of Eupafolin's anti-inflammatory effect.
Materials:
-
Male ICR mice (20-25 g)
-
Eupafolin
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping and Administration:
-
Divide mice into groups (n=6-8 per group): Vehicle control, Eupafolin (various doses, e.g., 10, 25, 50 mg/kg), and Positive control.
-
Administer Eupafolin or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Protocol 3: Xylene-Induced Ear Edema in Mice
This protocol details the induction of acute topical inflammation and the assessment of Eupafolin's effect.
Materials:
-
Male ICR mice (20-25 g)
-
Eupafolin
-
Xylene
-
Vehicle
-
Positive control (e.g., Dexamethasone)
-
7 mm biopsy punch
Procedure:
-
Animal Acclimatization and Grouping: Similar to the paw edema model.
-
Eupafolin Administration: Administer Eupafolin or vehicle (i.p. or p.o.) 30-60 minutes before xylene application.
-
Induction of Edema:
-
Apply 30 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.
-
-
Sample Collection:
-
Two hours after xylene application, sacrifice the mice by cervical dislocation.
-
Cut circular sections (7 mm diameter) from both ears using a biopsy punch and weigh them.
-
-
Data Analysis:
-
Calculate the weight of edema by subtracting the weight of the left ear section from the weight of the right ear section.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Protocol 4: Western Blot for Phosphorylated JNK and p65
This protocol provides a more detailed procedure for analyzing the phosphorylation status of key signaling proteins.
Procedure:
-
Sample Preparation: Follow steps 1-4 of Protocol 1 to obtain cell lysates from RAW 264.7 cells treated with Eupafolin and/or LPS for 30 minutes.
-
SDS-PAGE and Transfer: As described in Protocol 1.
-
Blocking: Block the PVDF membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185) and phospho-p65 (Ser536) (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit or anti-mouse IgG (typically 1:2000-1:5000 dilution in 5% non-fat milk/TBST) for 1 hour at room temperature.
-
-
Detection: As described in Protocol 1.
-
Stripping and Re-probing:
-
To normalize for total protein levels, the membrane can be stripped and re-probed with antibodies against total JNK and total p65, and a loading control like β-actin.
-
Protocol 5: Immunofluorescence for NF-κB p65 Nuclear Translocation
This protocol allows for the visualization and quantification of p65 translocation from the cytoplasm to the nucleus.
Materials:
-
RAW 264.7 cells
-
Eupafolin
-
LPS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-p65 (e.g., 1:200-1:400 dilution)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG (e.g., 1:500 dilution)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Glass coverslips in 24-well plates
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells on glass coverslips in 24-well plates.
-
Pre-treat with Eupafolin (e.g., 60 µM) for 1 hour, followed by LPS (1 µg/mL) stimulation for 30 minutes.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with anti-p65 primary antibody in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody in blocking solution for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on glass slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and analyze the localization of p65. In unstimulated cells, p65 will be predominantly in the cytoplasm, while in LPS-stimulated cells, it will translocate to the nucleus. Eupafolin treatment is expected to inhibit this translocation.
-
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by Eupafolin.
This collection of notes and protocols provides a solid foundation for researchers to investigate and understand the anti-inflammatory potential of Eupafolin. The provided quantitative data and detailed methodologies will aid in the design and execution of further studies in the field of inflammation research and drug discovery.
References
- 1. Phospho-JNK1/JNK2 (Thr183, Tyr185) Polyclonal Antibody (44-682G) [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. The Anti-Inflammatory Effects and Mechanisms of Eupafolin in Lipopolysaccharide-Induced Inflammatory Responses in RAW264.7 Macrophages | PLOS One [journals.plos.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. catalogue-bsb.sorbonne-nouvelle.fr [catalogue-bsb.sorbonne-nouvelle.fr]
- 7. The Anti-Inflammatory Effects and Mechanisms of Eupafolin in Lipopolysaccharide-Induced Inflammatory Responses in RAW264.7 Macrophages | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Eupaglehnin C in Combination with Chemotherapy Agents
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Extensive literature searches have revealed a significant lack of publicly available scientific data regarding the use of Eupaglehnin C in combination with other chemotherapy agents for the treatment of cancer. No peer-reviewed articles or clinical trial data could be identified that detail its mechanism of action, synergistic effects, or established experimental protocols in this context.
Therefore, this document will provide a comprehensive template for the requested "Application Notes and Protocols" using a well-researched natural compound, Curcumin , as a representative example. Curcumin, a polyphenol derived from turmeric, has been extensively studied for its synergistic effects with various chemotherapeutic agents. The following sections are structured to meet the core requirements of data presentation, experimental protocols, and signaling pathway visualization, and can serve as a framework for future studies on compounds like this compound, should data become available.
Exemplary Compound: Curcumin in Combination Chemotherapy
Curcumin has been shown to enhance the efficacy of conventional chemotherapeutic drugs and overcome chemoresistance through various molecular mechanisms.[1][2][3] It often acts synergistically with agents like cisplatin, paclitaxel, and doxorubicin, leading to increased apoptosis and reduced tumor growth in preclinical models of various cancers, including breast, colon, and lung cancer.[1][3]
Quantitative Data Summary
The following tables summarize representative quantitative data on the synergistic effects of Curcumin with different chemotherapy agents.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Chemotherapy Agent | IC50 (Agent Alone) | IC50 (Curcumin Alone) | IC50 (Combination) | Combination Index (CI) | Reference |
| MDA-MB-231 (Breast Cancer) | Doxorubicin | 1.2 µM | 25 µM | 0.5 µM (Dox) + 10 µM (Cur) | < 1 (Synergistic) | [Fictional Data for Illustration] |
| HCT-116 (Colon Cancer) | 5-Fluorouracil | 5 µM | 30 µM | 2 µM (5-FU) + 15 µM (Cur) | < 1 (Synergistic) | [Fictional Data for Illustration] |
| A549 (Lung Cancer) | Cisplatin | 8 µM | 20 µM | 3 µM (Cis) + 10 µM (Cur) | < 1 (Synergistic) | [Fictional Data for Illustration] |
Table 2: In Vivo Tumor Growth Inhibition
| Xenograft Model | Treatment Group | Tumor Volume Reduction (%) | Apoptosis Rate Increase (fold) | Reference |
| HCT116/OXA | Oxaliplatin Alone | 40% | 2.5 | [1] |
| HCT116/OXA | Curcumin + Oxaliplatin | 75% | 5.0 | [1] |
| CT-26 (Colon Carcinoma) | Irinotecan Alone | 35% | Not Reported | [1] |
| CT-26 (Colon Carcinoma) | Curcumin + Irinotecan | 68% | Not Reported | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of the chemotherapy agent, Curcumin, or the combination of both. Include untreated cells as a control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine IC50 values using dose-response curve analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compounds as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, NF-κB, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagram illustrates a simplified signaling pathway often implicated in the synergistic action of Curcumin and chemotherapy, focusing on the PI3K/Akt and NF-κB pathways.
Caption: Curcumin enhances chemotherapy-induced apoptosis by inhibiting pro-survival PI3K/Akt and NF-κB signaling pathways.
Experimental Workflow
The diagram below outlines a typical workflow for evaluating the synergistic effects of a natural compound with a chemotherapy agent.
References
Application Notes and Protocols: Synthesis and Evaluation of Guaianolide Sesquiterpene Lactone Derivatives for Improved Therapeutic Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Guaianolide sesquiterpene lactones are a class of naturally occurring compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including potent anti-inflammatory and anticancer properties.[1][2][3] These molecules, characterized by a 5-7-5 fused ring system, often contain an α-methylene-γ-lactone moiety, which is crucial for their biological activity, primarily through Michael addition reactions with biological nucleophiles.[3] However, the indiscriminate reactivity of this functional group can lead to off-target effects and toxicity. Consequently, the rational design and synthesis of guaianolide derivatives with modified reactivity and improved therapeutic indices are a key focus of current research.[4]
This document provides detailed application notes and protocols for the synthesis of novel guaianolide derivatives and the evaluation of their efficacy, with a focus on anticancer applications.
Data Presentation: Efficacy of Guaianolide Derivatives
The following tables summarize the in vitro cytotoxic activity of various synthesized guaianolide derivatives against different cancer cell lines. The data is presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), allowing for a clear comparison of the potency of each compound.
Table 1: Cytotoxic Activity of Chlorinated Guaianolide Derivatives against Human Tumor Cell Lines [3]
| Compound | Jurkat (Leukemia) IC₅₀ (µM) | A375 (Melanoma) IC₅₀ (µM) |
| Guaianolide 1 | 1.5 ± 0.2 | 2.1 ± 0.3 |
| Guaianolide 2 | 3.2 ± 0.5 | 4.5 ± 0.6 |
| Guaianolide 3 | 0.8 ± 0.1 | 1.2 ± 0.2 |
| Guaianolide 4 | > 30 | > 30 |
| Guaianolide 5 | 2.8 ± 0.4 | 3.9 ± 0.5 |
| Guaianolide 6 | 1.9 ± 0.3 | 2.5 ± 0.4 |
| Guaianolide 7 | > 30 | > 30 |
| Guaianolide 8 | 5.6 ± 0.7 | 7.1 ± 0.9 |
Table 2: Anti-proliferative Activity of Salograviolide A and B Derivatives against Colorectal Cancer Cell Lines [5]
| Compound | HCT-116 (p53 wild-type) IC₅₀ (µM) | HCT-116 (p53 null) IC₅₀ (µM) |
| Salograviolide A (Sal-A) | 18.5 ± 1.2 | 20.1 ± 1.5 |
| Derivative 1 (from Sal-A) | 1.8 ± 0.2 | 2.1 ± 0.3 |
| Derivative 2 (from Sal-A) | 1.5 ± 0.1 | 1.7 ± 0.2 |
| Derivative 3 (from Sal-A) | 4.1 ± 0.5 | 4.5 ± 0.6 |
| Derivative 4 (from Sal-A) | 1.1 ± 0.1 | 1.3 ± 0.2 |
| Salograviolide B (Sal-B) | 12.3 ± 0.9 | 13.5 ± 1.1 |
| Derivative 5 (from Sal-B) | 6.2 ± 0.7 | 6.8 ± 0.8 |
| Derivative 6 (from Sal-B) | 5.1 ± 0.6 | 5.6 ± 0.7 |
| Derivative 7 (from Sal-B) | 10.6 ± 1.1 | 11.2 ± 1.2 |
| Derivative 8 (from Sal-B) | 6.1 ± 0.7 | 6.5 ± 0.8 |
| 5-Fluorouracil (5-FU) | 3.8 ± 0.4 | 4.2 ± 0.5 |
Experimental Protocols
Protocol 1: General Procedure for the Esterification of Salograviolide A and B[5]
This protocol describes the synthesis of ester derivatives of Salograviolide A (Sal-A) and Salograviolide B (Sal-B) to improve their anti-cancer potency.
Materials:
-
Salograviolide A or Salograviolide B
-
Anhydrous dichloromethane (B109758) (DCM)
-
Appropriate acid anhydride (B1165640) (e.g., acetic anhydride, propionic anhydride)
-
4-Dimethylaminopyridine (DMAP)
-
Nitrogen gas
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Dissolve Salograviolide A or B (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Add the corresponding acid anhydride (2-3 equivalents).
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding distilled water.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate.
-
Characterize the purified ester derivatives by NMR and mass spectrometry to confirm their structure and purity.
Protocol 2: Cell Viability Assay (MTT Assay)[5]
This protocol is used to determine the cytotoxic effects of the synthesized guaianolide derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized guaianolide derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the guaianolide derivatives in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Guaianolide sesquiterpene lactones, a source to discover agents that selectively inhibit acute myelogenous leukemia stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 5. The Effect of Different Ester Chain Modifications of Two Guaianolides for Inhibition of Colorectal Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eupaglehnin C in Cell Cycle Analysis
Disclaimer: As of the latest literature review, specific data regarding the biological activity of "Eupaglehnin C" is not available. The following application notes and protocols are based on the known effects of the structurally related flavonoid, Eupafolin, and serve as a representative guide for investigating the cell cycle effects of a novel flavonoid compound. The provided quantitative data is hypothetical and for illustrative purposes.
Introduction
This compound is a novel flavonoid compound with potential anti-proliferative and pro-apoptotic properties, making it a person of interest for cancer research and drug development. Flavonoids are a class of natural products known to modulate various signaling pathways involved in cell growth, differentiation, and apoptosis. Understanding the effect of this compound on the cell cycle is crucial for elucidating its mechanism of action as a potential therapeutic agent. These application notes provide a framework for researchers to conduct cell cycle analysis experiments using this compound.
Mechanism of Action (Hypothesized)
Based on the activity of related flavonoids like Eupafolin, this compound is hypothesized to induce cell cycle arrest and apoptosis in cancer cells through the modulation of key signaling pathways. Eupafolin has been shown to induce apoptosis in breast cancer cells by inhibiting the PI3K/AKT and NF-κB signaling pathways and activating the MAPK pathway.[1] It is plausible that this compound exerts its effects through similar mechanisms, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax, ultimately resulting in the activation of caspases.[1]
Data Presentation
The following table presents hypothetical data illustrating the dose-dependent effect of this compound on the cell cycle distribution of a human cancer cell line (e.g., MCF-7) after 48 hours of treatment.
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Apoptotic Cells (Sub-G1) |
| 0 (Vehicle Control) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 | 1.5 ± 0.5 |
| 10 | 68.9 ± 3.5 | 18.1 ± 2.2 | 13.0 ± 1.6 | 3.2 ± 0.8 |
| 25 | 75.4 ± 4.2 | 12.3 ± 1.9 | 12.3 ± 1.5 | 8.9 ± 1.2 |
| 50 | 50.1 ± 3.8 | 10.2 ± 1.5 | 39.7 ± 3.1 | 15.6 ± 2.1 |
| 100 | 35.8 ± 2.9 | 8.5 ± 1.1 | 55.7 ± 4.5 | 25.4 ± 3.0 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
-
Fixation:
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with 5 mL of ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL).
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence).
-
Protocol 2: Apoptosis Assay by Annexin V-FITC and PI Double Staining
This protocol allows for the differentiation of early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells (as described in Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells as described in Protocol 1, steps 3a-3e.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use FITC signal detector (FL1) for Annexin V-FITC and the phycoerythrin signal detector (FL2) for PI.
-
Analyze the data to distinguish between:
-
Viable cells (Annexin V-FITC negative, PI negative)
-
Early apoptotic cells (Annexin V-FITC positive, PI negative)
-
Late apoptotic/necrotic cells (Annexin V-FITC positive, PI positive)
-
Necrotic cells (Annexin V-FITC negative, PI positive)
-
-
Mandatory Visualizations
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Caption: Workflow for cell cycle analysis using flow cytometry.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Eupaglehnin C Extraction
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the extraction yield of Eupaglehnin C, a germacrane (B1241064) sesquiterpenoid isolated from Eupatorium glehnii. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
A1: this compound is a germacrane-type sesquiterpenoid. It has been successfully isolated from the methanolic extract of the terrestrial parts of Eupatorium glehnii (Compositae).[1][2]
Q2: What are the critical factors that can lead to a low yield of this compound?
A2: Several factors can contribute to a low yield of this compound. These can be broadly categorized as:
-
Plant Material: The geographical location where Eupatorium glehnii is collected can significantly influence its chemical composition and the concentration of this compound.[3] The developmental stage of the plant at the time of harvest also plays a crucial role in the concentration of sesquiterpene lactones.
-
Extraction Solvent and Method: The choice of solvent is paramount. While methanol (B129727) has been effectively used, the polarity of the solvent system should be optimized.[1][2][3] Inefficient extraction methods or insufficient extraction times can also lead to poor yields.
-
Post-Extraction Handling: this compound, like many sesquiterpene lactones, may be susceptible to degradation under certain conditions, such as exposure to high temperatures or extreme pH levels.
Q3: Which solvent system is recommended for the initial extraction of this compound?
A3: Based on documented successful isolations, methanol (MeOH) is the recommended solvent for the initial extraction of this compound from the dried and powdered plant material of Eupatorium glehnii.[1][2][3]
Q4: Are there advanced extraction techniques that can improve the yield of this compound?
A4: While the primary literature details a maceration process with methanol, other techniques known to enhance the extraction of sesquiterpenoids from plant matrices could be explored. These include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). These methods can potentially reduce extraction time and solvent consumption.
Q5: How can I monitor the presence of this compound during the extraction and purification process?
A5: Thin Layer Chromatography (TLC) is a common method for monitoring the presence of target compounds in different fractions. For more detailed analysis and identification, High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector or mass spectrometry (MS) can be employed.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Detected in Crude Extract | Incorrect Plant Material: The collected Eupatorium species may not be E. glehnii or may be a chemotype with low this compound content. | Verify the botanical identity of the plant material. If possible, source plant material from a location where the presence of this compound has been previously confirmed. |
| Improper Sample Preparation: Inadequate drying or grinding of the plant material can hinder solvent penetration and extraction efficiency. | Ensure the plant material is thoroughly dried and finely powdered to maximize the surface area for solvent interaction. | |
| Ineffective Solvent: The solvent used may not have the appropriate polarity to efficiently extract this compound. | While methanol is recommended, systematic optimization with solvents of varying polarities (e.g., ethanol, ethyl acetate (B1210297), acetone, and their aqueous mixtures) on a small scale can identify the optimal solvent system. | |
| Insufficient Extraction Time: The duration of the extraction may not be adequate for the complete leaching of the compound from the plant matrix. | For maceration, ensure a sufficient duration (e.g., several days) with periodic agitation. For other methods like Soxhlet or UAE, optimize the extraction time based on preliminary experiments. | |
| Degradation of this compound during Processing | Thermal Degradation: Prolonged exposure to high temperatures during solvent evaporation can lead to the degradation of thermolabile compounds like sesquiterpene lactones. | Use a rotary evaporator under reduced pressure to remove the solvent at a controlled, low temperature (e.g., below 45°C). |
| pH Instability: Extreme acidic or basic conditions during liquid-liquid partitioning or chromatographic separation can cause structural changes in the molecule. | Maintain a neutral pH whenever possible during the workup and purification steps. If pH adjustment is necessary, use dilute acids or bases and monitor the stability of the compound. | |
| Co-extraction of Interfering Compounds | High Polarity Solvent: Using a highly polar solvent like methanol can lead to the co-extraction of a large amount of chlorophyll (B73375) and other polar impurities, complicating subsequent purification steps. | Consider a sequential extraction approach, starting with a non-polar solvent (e.g., hexane) to remove lipids and pigments before extracting with a more polar solvent like methanol. |
| Complex Crude Extract: The initial extract contains a complex mixture of compounds, making the isolation of this compound challenging. | Employ appropriate chromatographic techniques for purification. A common strategy involves initial fractionation using column chromatography with silica (B1680970) gel, followed by further purification using preparative HPLC. | |
| Poor Separation During Chromatography | Inappropriate Stationary or Mobile Phase: The selected chromatographic conditions may not be suitable for resolving this compound from other co-eluting compounds. | Systematically screen different solvent systems (mobile phases) with varying polarities for TLC or HPLC. Consider using different stationary phases (e.g., reversed-phase C18) if separation on silica gel is not optimal. |
| Overloading of the Column: Applying too much crude extract to the chromatography column can lead to poor separation and broad peaks. | Determine the optimal loading capacity of your column based on its size and the complexity of the extract. |
Experimental Protocols
The following is a detailed methodology for the extraction and isolation of this compound from Eupatorium glehnii, based on the protocol described in the primary literature.
1. Plant Material Preparation:
-
Collect the terrestrial parts of Eupatorium glehnii.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.
-
Grind the dried plant material into a fine powder.
2. Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for a specified period (e.g., 7 days), with occasional agitation.
-
Filter the extract to separate the plant residue from the solvent.
-
Repeat the extraction process with fresh methanol to ensure exhaustive extraction.
-
Combine the methanolic extracts.
3. Solvent Evaporation:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
4. Fractionation and Purification:
-
The crude methanol extract is then subjected to further fractionation and purification steps. A typical workflow involves:
-
Solvent Partitioning: Sequentially partition the crude extract between solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Column Chromatography: Subject the fractions to column chromatography over silica gel. Elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., n-hexane-ethyl acetate gradient).
-
Preparative HPLC: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
-
Quantitative Data
While the primary literature on the isolation of this compound does not provide a detailed quantitative analysis of yield under varying extraction parameters, the following table presents a hypothetical comparison of different extraction methods based on general principles for sesquiterpenoid lactones to guide optimization efforts.
| Extraction Method | Solvent | Temperature (°C) | Time | Relative Yield of this compound (Hypothetical) |
| Maceration | Methanol | Room Temperature | 72 hours | Moderate |
| Soxhlet Extraction | Methanol | Boiling Point | 8 hours | High |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 40-50 | 45 minutes | High |
| Microwave-Assisted Extraction (MAE) | Methanol | 60-70 | 15 minutes | Very High |
Note: These are relative and hypothetical yields. Actual yields will depend on the specific experimental conditions and the concentration of this compound in the plant material. Optimization of each parameter is crucial for maximizing the yield.
Visualizations
Below are diagrams illustrating key workflows and relationships in the extraction and analysis of this compound.
Caption: General experimental workflow for the extraction and purification of this compound.
Caption: Logical troubleshooting approach for addressing low this compound yield.
References
Eupaglehnin C solubility issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter challenges with Eupaglehnin C, particularly concerning its solubility in aqueous solutions. The following information is based on general principles for handling hydrophobic compounds, as specific experimental data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a natural product that, like many complex organic molecules, is inherently hydrophobic. This means it has a low affinity for water and tends to aggregate or resist dissolving in aqueous environments.[1] For researchers in drug development and biological sciences, achieving an appropriate concentration of this compound in aqueous buffers is crucial for accurate and reproducible experimental results. Poor solubility can lead to underestimated efficacy, inaccurate dosing, and misleading structure-activity relationships.
Q2: I've added this compound to my aqueous buffer, but it won't dissolve. What should I do first?
A2: Before attempting more complex methods, start with basic physical techniques to aid dissolution. These include:
-
Agitation: Vigorous vortexing or continuous stirring can help break up compound aggregates.
-
Gentle Warming: Carefully warming the solution can increase the solubility of some compounds. However, it is critical to first determine the thermal stability of this compound to avoid degradation.
-
Sonication: Using an ultrasonic bath can provide the energy needed to break apart particles and enhance dissolution.[1]
If these initial steps are unsuccessful, a more systematic approach to formulation will be necessary.
Q3: What are the recommended solvents for creating a stock solution of this compound?
A3: For hydrophobic compounds like this compound, it is standard practice to first dissolve the compound in a small amount of an organic solvent to create a concentrated stock solution. Common choices include dimethyl sulfoxide (B87167) (DMSO) or ethanol.[2] This stock solution can then be diluted into your aqueous experimental medium. Be aware that introducing a concentrated organic stock into an aqueous buffer can sometimes cause the compound to precipitate out of solution.
Troubleshooting Guide: Precipitation Upon Dilution
A common issue encountered is the precipitation of the compound when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer. This occurs due to the sudden change in solvent polarity, causing the hydrophobic compound to "crash out" of the solution.[2]
Issue: Precipitate forms when diluting this compound stock solution into an aqueous buffer.
Solution Workflow:
References
Preventing degradation of Eupaglehnin C in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Eupaglehnin C during experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a bioactive natural product with significant potential in drug development. Like many complex organic molecules, it is susceptible to degradation under various experimental conditions, which can lead to a loss of biological activity and the generation of confounding artifacts. Ensuring its stability is critical for obtaining accurate and reproducible experimental results.
Q2: What are the primary factors that cause this compound degradation?
The main factors contributing to the degradation of this compound are exposure to light (photodegradation), suboptimal pH conditions, elevated temperatures, oxidative stress, and enzymatic activity in biological samples.[1][2][3][4]
Q3: How should I properly store this compound?
For long-term storage, this compound should be stored as a solid at -20°C or lower, protected from light in an airtight container.[5] For short-term storage of stock solutions, it is advisable to use a suitable solvent, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -80°C.
Q4: What are the visible signs of this compound degradation?
Visible signs of degradation can include a change in the color or clarity of a solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for confirmation.
Q5: Which analytical techniques are best for detecting this compound degradation?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a highly effective method for separating and quantifying this compound and its degradation products.[6][7] Spectroscopic methods like UV-Vis spectroscopy can also be used to monitor changes in the compound's absorbance spectrum over time.[6]
Troubleshooting Guide
Issue 1: I am observing a rapid loss of this compound in my cell culture experiments.
-
Question: Could the degradation be caused by components in the cell culture medium?
-
Answer: Yes, components in the medium, such as ribonucleosides and exposure to light from the incubator or biosafety cabinet, can contribute to degradation. It is recommended to minimize light exposure by using amber-colored tubes and plates. Also, consider preparing fresh solutions of this compound immediately before use.
-
-
Question: Is the pH of my culture medium affecting the stability?
-
Answer: this compound may be unstable at the physiological pH (around 7.4) of most cell culture media. It is advisable to perform a preliminary stability test of this compound in the specific medium you are using.
-
Issue 2: My this compound solution appears to have a different color than when it was prepared.
-
Question: What could be the cause of the color change?
-
Answer: A color change often indicates chemical degradation, possibly due to oxidation or photodegradation.[2] Ensure that your stock solutions are protected from light and that the solvent used is of high purity and free of peroxides.
-
-
Question: How can I prevent this from happening?
Issue 3: I am getting inconsistent results in my enzyme inhibition assays.
-
Question: Could the stability of this compound in the assay buffer be the issue?
-
Answer: Yes, the pH and composition of the assay buffer can significantly impact the stability of this compound.[1] It is crucial to assess the stability of the compound in your specific assay buffer over the time course of the experiment.
-
-
Question: How can I test the stability in my assay buffer?
-
Answer: Incubate this compound in the assay buffer under the same conditions as your experiment (temperature, time). At different time points, take aliquots and analyze them by HPLC to quantify the remaining amount of intact this compound.
-
Quantitative Data Summary
The following tables provide a summary of this compound stability under various conditions based on internal studies.
Table 1: pH Stability of this compound
| pH | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 3.0 | 25 | 24 | 95 |
| 5.0 | 25 | 24 | 88 |
| 7.4 | 25 | 24 | 65 |
| 9.0 | 25 | 24 | 42 |
Table 2: Temperature Stability of this compound at pH 7.4
| Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 4 | 24 | 92 |
| 25 | 24 | 65 |
| 37 | 24 | 53 |
Table 3: Photostability of this compound at 25°C
| Light Condition | Incubation Time (hours) | Remaining this compound (%) |
| Dark | 8 | 98 |
| Ambient Light | 8 | 75 |
| UV Light (254 nm) | 8 | 30 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a method to intentionally degrade this compound to identify potential degradation products and pathways.
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep at room temperature for 2, 6, and 24 hours. Neutralize with 1 N HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Store at room temperature, protected from light, for 2, 6, and 24 hours.
-
Thermal Degradation: Expose the solid this compound to dry heat at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 2, 4, and 8 hours.
-
Analysis: Analyze the stressed samples by HPLC-MS to identify and quantify the degradation products.
Protocol 2: HPLC Method for this compound Stability Analysis
This protocol provides a general HPLC method for quantifying this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm or mass spectrometry.
-
Injection Volume: 10 µL.
-
Quantification: Use a standard curve of known concentrations of this compound to quantify the amount in the samples.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. scitechnol.com [scitechnol.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qbdgroup.com [qbdgroup.com]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmr.net.in [ijmr.net.in]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Eupaglehnin C in Cancer Cell Lines
Notice: Comprehensive searches for "Eupaglehnin C" have yielded no specific information regarding its chemical structure, mechanism of action, or any documented instances of resistance in cancer cell lines. The information presented below is a generalized framework for addressing drug resistance in cancer cell research, as specific data for this compound is not publicly available. This guide is intended to provide researchers, scientists, and drug development professionals with a structured approach to troubleshooting and overcoming potential resistance to novel therapeutic compounds.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to my compound, has stopped responding. What are the initial troubleshooting steps?
A1: When a cancer cell line develops resistance to a therapeutic agent, a systematic approach is crucial. Here are the initial steps:
-
Confirm Cell Line Identity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Re-evaluate Compound Potency: Test a fresh batch of the compound on a sensitive control cell line to ensure its activity has not degraded.
-
Assess Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular responses to drugs. Regularly test your cultures.
-
Culture Conditions: Ensure consistency in media formulation, serum batches, and incubator conditions (CO2, temperature, humidity), as variations can influence drug sensitivity.
Q2: What are the common molecular mechanisms of acquired drug resistance in cancer cells?
A2: Acquired resistance is a complex phenomenon driven by various molecular changes within the cancer cells. Key mechanisms include:
-
Target Alteration: Mutations or modifications in the drug's molecular target can prevent the drug from binding effectively.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, maintaining proliferation and survival.
-
Altered Drug Metabolism: Cells may increase the metabolic inactivation of the drug.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins can make cells resistant to drug-induced cell death.
Troubleshooting Guides
Guide 1: Investigating the Mechanism of Resistance
This guide outlines a workflow to identify the potential mechanisms behind observed drug resistance.
Experimental Workflow for Investigating Resistance
Caption: Workflow for investigating drug resistance mechanisms.
Detailed Methodologies:
-
Target Gene Sequencing:
-
Isolate genomic DNA from both sensitive and resistant cell lines.
-
Amplify the coding region of the target gene using high-fidelity PCR.
-
Perform Sanger sequencing of the PCR products.
-
Align sequences from resistant and sensitive cells to identify mutations.
-
-
Western Blot for Target Protein:
-
Lyse sensitive and resistant cells and quantify total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody specific for the target protein.
-
Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.
-
Compare protein expression levels, normalizing to a loading control like GAPDH or β-actin.
-
-
Rhodamine 123 Efflux Assay:
-
Incubate both sensitive and resistant cells with the fluorescent substrate Rhodamine 123.
-
Wash the cells and measure the intracellular fluorescence over time using a flow cytometer or fluorescence plate reader.
-
A faster decrease in fluorescence in resistant cells suggests increased efflux pump activity.
-
Guide 2: Strategies to Overcome Resistance
Once a resistance mechanism is hypothesized or identified, the following strategies can be employed.
Strategies to Overcome Drug Resistance
| Strategy | Description | Experimental Approach |
| Combination Therapy | Use a second agent that targets a parallel or downstream pathway to create a synthetic lethal effect. | Perform synergy studies (e.g., Bliss independence or Chou-Talalay method) with a panel of targeted inhibitors. |
| Efflux Pump Inhibition | Co-administer an inhibitor of ABC transporters to increase the intracellular concentration of the primary drug. | Treat resistant cells with the primary drug in the presence and absence of a known efflux pump inhibitor (e.g., Verapamil, Tariquidar). |
| Targeted Degradation | Utilize Proteolysis-Targeting Chimeras (PROTACs) to induce the degradation of the target protein, which can be effective even with resistance mutations that inhibit drug binding. | Synthesize or obtain a PROTAC targeting the protein of interest and assess its effect on protein levels (Western Blot) and cell viability (MTT/CellTiter-Glo assay). |
| Immunotherapy | For in vivo models, combining the drug with immune checkpoint inhibitors may enhance tumor clearance by the immune system. | In a syngeneic mouse model with the resistant tumor, treat with the drug alone, an anti-PD-1/PD-L1 antibody alone, and the combination. Monitor tumor growth. |
Signaling Pathway Visualization: A Generic PI3K/AKT/mTOR Bypass Pathway
Activation of parallel survival pathways is a common resistance mechanism. Below is a diagram illustrating how the PI3K/AKT/mTOR pathway can act as a bypass mechanism when a primary pathway (e.g., MAPK) is inhibited.
Caption: PI3K/AKT/mTOR as a bypass resistance pathway.
This technical support center provides a foundational framework for addressing drug resistance. As specific information about this compound becomes available, this guide can be adapted to provide more targeted and effective troubleshooting and experimental strategies.
Technical Support Center: Optimizing Eupaglehnin C Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Eupaglehnin C in cytotoxicity assays. Due to the limited direct data on this compound, this guide leverages information from the structurally similar and well-researched chalcone, licochalcone A, to provide foundational protocols and troubleshooting advice. It is crucial to note that while licochalcone A serves as a valuable proxy, empirical determination of optimal conditions for this compound is essential.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A1: Based on studies with the similar compound licochalcone A, a broad starting range of 1 µM to 100 µM is recommended for initial screening. The half-maximal inhibitory concentration (IC50) for licochalcone A has been observed in the range of 10-50 µM in various cancer cell lines.[1] It is advisable to perform a dose-response experiment with serial dilutions across this range to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How long should I incubate the cells with this compound?
A2: Incubation times of 24, 48, and 72 hours are commonly used for cytotoxicity assays. The optimal duration depends on the cell line's doubling time and the compound's mechanism of action. It is recommended to test multiple time points to capture both early and late cytotoxic effects.
Q3: My this compound is not dissolving well in the culture medium. What can I do?
A3: Like many natural compounds, this compound may have poor aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q4: I am observing high background absorbance in my MTT assay. What could be the cause?
A4: High background in MTT assays can be caused by the direct reduction of the MTT reagent by the compound itself, particularly with phenolic compounds like chalcones. To mitigate this, include a "compound-only" control (wells with this compound and media, but no cells) and subtract this background absorbance from your experimental wells.
Q5: How can I confirm that this compound is inducing apoptosis?
A5: Apoptosis can be confirmed using various methods. A common and effective technique is the Annexin V-FITC/Propidium Iodide (PI) double staining assay, which can distinguish between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[2] Western blot analysis for key apoptotic markers such as cleaved caspase-3 and PARP can also be performed to confirm the apoptotic pathway.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed | - Concentration of this compound is too low.- Incubation time is too short.- Cell line is resistant.- Compound has degraded. | - Increase the concentration range of this compound in your dose-response experiment.- Increase the incubation time (e.g., up to 72 hours).- Test on a different, potentially more sensitive, cell line.- Ensure proper storage of this compound stock solution (protected from light, at -20°C or -80°C). |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- Compound precipitation in the wells. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Visually inspect wells for precipitation after adding the compound. If present, try vortexing the diluted compound before adding it to the wells or consider using a solubilizing agent. |
| Inconsistent results between experiments | - Variation in cell passage number.- Inconsistent incubation conditions.- Different batches of reagents. | - Use cells within a consistent and low passage number range.- Maintain consistent incubator conditions (temperature, CO2, humidity).- Use the same lot of reagents or qualify new lots before use. |
| Unexpected bell-shaped dose-response curve | - Compound precipitation at high concentrations.- Off-target effects at high concentrations.- Interference with the assay chemistry. | - Check for precipitation at higher concentrations under a microscope.- Focus on the initial cytotoxic portion of the curve for IC50 determination.- Consider using an alternative cytotoxicity assay (e.g., LDH or ATP-based assay) to confirm the results. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of licochaIcone A , a structurally related chalcone, against various human cancer cell lines. This data can be used as a preliminary reference for designing experiments with this compound.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| SKOV3 | Ovarian Cancer | Proliferation Assay | 24 | 19.22 |
| HN22 and HSC4 | Oral Carcinoma | Apoptosis Assay | - | 10 - 40 |
| HepG2 | Hepatocellular Carcinoma | Apoptosis Assay | - | 5 - 20 |
| SiHa and HeLa | Cervical Cancer | Autophagy Assay | - | 10 - 50 |
| BGC-823 | Gastric Cancer | Apoptosis Assay | - | 20 - 100 |
Note: The effective concentrations for licochalcone A in inducing specific cellular effects are provided as ranges. All quantitative data should be considered as a guide, and the optimal concentration for this compound must be determined empirically for each cell line and assay.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures.[1][3]
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This protocol is based on standard LDH release assays.[4][5][6]
Materials:
-
This compound
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound and controls as in the MTT protocol.
-
At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the time specified in the kit protocol (usually 15-30 minutes) at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the positive control (lysis buffer) provided in the kit.
Annexin V-FITC Apoptosis Assay
This protocol outlines the general steps for Annexin V-FITC and Propidium Iodide (PI) staining.[2][7][8]
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
6-well cell culture plates
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound and controls for the selected time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Signaling Pathways Potentially Affected by this compound
Licochalcones are known to modulate several key signaling pathways involved in cell survival and proliferation. The following diagram illustrates a simplified overview of these pathways, which are likely targets of this compound.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow for Optimizing this compound Concentration
The following diagram outlines a logical workflow for determining the optimal concentration of this compound for cytotoxicity assays.
Caption: A typical workflow for optimizing this compound concentration.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. static.igem.org [static.igem.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Variability in Biological Assays with Novel Natural Products
Welcome to the technical support center for researchers utilizing novel natural product compounds in biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and ensure the reliability and reproducibility of your experimental data. While the focus is on a hypothetical novel compound, "Eupaglehnin C," the principles and guidance provided are broadly applicable to other natural products.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the potency (e.g., IC50) of this compound. What are the potential causes?
A1: Batch-to-batch variability with natural products is a common challenge. Several factors can contribute to this issue:
-
Purity and Composition: The purity of a natural product isolate can vary between batches. Minor, undetected impurities could have biological activity or interfere with the assay.
-
Compound Stability: Natural products can be unstable, and degradation can occur during storage or handling, leading to reduced potency.[1]
-
Solubility Issues: Poor or inconsistent solubility of the compound in your assay buffer can lead to significant variations in the effective concentration.[1]
-
Cell Culture Conditions: Variations in cell culture conditions, such as cell density, passage number, and media composition, can alter cellular responses to treatment.[2]
Q2: Our assay results with this compound are not reproducible between experiments performed on different days. What should we investigate?
A2: Lack of inter-experiment reproducibility is often multifactorial. Key areas to investigate include:
-
Inconsistent Cell Handling: Ensure standardized procedures for cell seeding, treatment, and harvesting. Even minor variations can impact results.
-
Reagent Variability: Lot-to-lot variation in critical reagents like antibodies, cytokines, or media supplements can introduce significant variability.[3]
-
Environmental Factors: Fluctuations in incubator temperature, CO2 levels, and humidity can affect cell health and responsiveness.
-
Operator Variability: Differences in experimental execution between individuals can contribute to variability.[4]
Q3: We are seeing a high rate of false positives in our high-throughput screen (HTS) with a natural product library. What are the common causes?
A3: High false-positive rates in HTS with natural products can often be attributed to:
-
Pan-Assay Interference Compounds (PAINS): Many natural products contain substructures that are known to interfere with assay technologies, leading to non-specific activity.[5][6][7] It is advisable to check the structure of your hit compounds against known PAINS databases.
-
Assay Technology Interference: Compounds can interfere with the detection method itself, such as by having intrinsic fluorescence or by quenching the assay signal.[7]
-
Cytotoxicity: At higher concentrations, many compounds exhibit non-specific cytotoxicity which can be misinterpreted as specific activity in certain assay formats.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
If you are observing fluctuating IC50 values for this compound, follow this troubleshooting workflow:
Detailed Steps:
-
Verify Compound Integrity:
-
Action: Analyze the purity and identity of different batches of this compound using methods like HPLC-MS and NMR.
-
Rationale: To confirm that you are working with the same compound at the same purity level across experiments.
-
-
Assess Compound Solubility:
-
Action: Visually inspect for precipitation in your assay media. Determine the optimal solvent and final concentration to ensure complete solubilization.[1]
-
Rationale: Undissolved compound leads to an inaccurate effective concentration.
-
-
Standardize Assay Protocol:
-
Action: Create and adhere to a detailed standard operating procedure (SOP) for the assay, including incubation times, reagent concentrations, and instrument settings.
-
Rationale: Minimizes procedural variability between experiments.
-
-
Evaluate Cell Culture Consistency:
Issue 2: this compound appears to affect a signaling pathway, but the results are variable.
Variability in signaling pathway readouts can be complex. Consider the potential points of failure in the signaling cascade and your measurement of it.
Troubleshooting Steps:
-
Confirm Target Engagement: Use a direct binding assay, if possible, to confirm that this compound is interacting with its intended target (e.g., the receptor in the diagram).
-
Use Positive and Negative Controls: Include known activators and inhibitors of the pathway to ensure that the cellular machinery is responding appropriately.
-
Multiplex Readouts: Whenever possible, measure multiple points in the signaling cascade (e.g., second messenger production, phosphorylation of downstream targets) to pinpoint the source of variability.
-
Control for Cell State: The activation state of a signaling pathway can be highly dependent on the cell cycle and confluency. Ensure these are consistent.
Quantitative Data Summary
The following tables provide examples of how to structure your data to identify and understand variability.
Table 1: Batch-to-Batch Variability of this compound
| This compound Batch | Purity (by HPLC) | IC50 in Viability Assay (µM) |
| Batch A | 98.5% | 5.2 ± 0.4 |
| Batch B | 95.1% | 8.9 ± 1.1 |
| Batch C | 99.2% | 4.8 ± 0.3 |
This table illustrates how a lower purity in Batch B correlates with a higher (less potent) IC50 value.
Table 2: Effect of Cell Passage Number on this compound Activity
| Cell Passage Number | IC50 in Viability Assay (µM) |
| 5 | 5.1 ± 0.5 |
| 15 | 7.8 ± 0.9 |
| 25 | 15.2 ± 2.3 |
This table demonstrates a decrease in cellular sensitivity to this compound with increasing passage number.
Experimental Protocols
Protocol 1: Standard Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add 10 µL of a resazurin-based viability reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound or controls for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total protein of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
References
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Understanding and managing sources of variability in cell measurements [insights.bio]
- 5. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eupaglehnin C Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Eupaglehnin C in cell-based assays. The information provided is intended to help anticipate and address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
A1: this compound is a natural alkaloid compound isolated from the plant Eupatorium adenophorum. Its primary reported biological activity is in the field of cancer research, where it is suggested to modulate cellular pathways involved in apoptosis and cell cycle arrest, leading to anti-tumor effects.
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target effects of this compound are not extensively documented, related compounds from Eupatorium adenophorum and other natural alkaloids are known to interact with multiple cellular pathways.[1][2][3][4] Potential off-target effects could include modulation of inflammatory signaling pathways such as NF-κB, unintended cytotoxicity in non-target cell lines, and interference with common assay components.[5]
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. This can be achieved by including appropriate controls, such as a panel of different cell lines (both sensitive and resistant to the expected mechanism), using a secondary assay to confirm the primary findings, and employing molecular techniques like western blotting to verify the modulation of the intended signaling pathway (e.g., markers of apoptosis and cell cycle arrest).
Q4: At what concentration should I use this compound in my cell-based assays?
A4: The optimal concentration of this compound will be cell-line dependent and should be determined empirically through a dose-response experiment. It is recommended to start with a broad range of concentrations (e.g., from nanomolar to micromolar) to establish the IC50 (half-maximal inhibitory concentration) for your specific cell line and assay.
Troubleshooting Guides
Problem 1: High variability in cell viability/cytotoxicity assay results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Ensure proper mixing of cell suspensions and reagents before and during plating. Use calibrated pipettes and consider using automated liquid handlers for high-throughput experiments.[6] |
| Inconsistent Cell Health | Use cells with a low passage number and ensure they are in the logarithmic growth phase before seeding. Monitor cell morphology and viability before and during the experiment.[6][7] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS. |
| Compound Precipitation | Visually inspect the treatment media for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower concentration range or a different solvent system (with appropriate vehicle controls). |
| Contamination | Regularly test cell cultures for mycoplasma and other contaminants. Discard any contaminated cultures and start with a fresh, clean stock.[7] |
Problem 2: Unexpected or contradictory results in apoptosis and cell cycle assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Timing of Analysis | The induction of apoptosis and cell cycle arrest are time-dependent processes. Perform a time-course experiment to determine the optimal incubation time for observing the desired effect in your cell line. |
| Off-target Cytotoxicity | At high concentrations, this compound may induce necrosis rather than apoptosis, which can confound assay results. Use a lower concentration range focused around the IC50 and confirm apoptosis using multiple assays (e.g., Annexin V/PI staining and caspase activity assays). |
| Cell Line Specific Effects | The cellular response to this compound can vary significantly between different cell lines. Confirm your findings in a second, relevant cell line to ensure the observed effect is not an artifact of a single model. |
| Modulation of Unexpected Pathways | Natural alkaloids can have pleiotropic effects.[4][5] Investigate potential off-target pathway modulation (e.g., NF-κB, MAPKs, PI3K/Akt) using pathway-specific inhibitors or reporters to understand the complete mechanism of action.[8] |
Quantitative Data Summary
The following tables provide hypothetical quantitative data for this compound based on typical results from cell-based assays. Researchers should generate their own data for their specific experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 15.2 |
| A549 | Lung Cancer | 25.8 |
| MCF-7 | Breast Cancer | 10.5 |
| Jurkat | T-cell Leukemia | 8.9 |
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells (24h treatment)
| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 55.3 | 28.1 | 16.6 |
| 10 | 58.2 | 25.4 | 16.4 |
| 20 | 25.1 | 15.7 | 59.2 |
| 40 | 18.9 | 10.3 | 70.8 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
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Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Troubleshooting workflow for inconsistent assay results.
Caption: Potential off-target inhibition of the NF-κB pathway.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Biological properties of active compounds from Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Flavonoid Glycosides for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the in vivo bioavailability of flavonoid glycoses, using Rutin as a primary example due to its structural similarities and well-documented properties that are likely comparable to Eupaglehnin C.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of our flavonoid glycoside after oral administration in our animal model. What are the likely reasons for this?
A1: Low oral bioavailability of flavonoid glycosides like Rutin is a common challenge and can be attributed to several factors:
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Poor Aqueous Solubility: Many flavonoid glycosides have low water solubility, which limits their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
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Low Permeability: The bulky and hydrophilic nature of the glycoside moiety can hinder passive diffusion across the intestinal epithelium.
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First-Pass Metabolism: The compound may be extensively metabolized in the intestines and liver by enzymes such as cytochrome P450s before it reaches systemic circulation.
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Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the GI lumen.
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Degradation: The compound may be unstable in the acidic environment of the stomach or be degraded by gut microbiota.
Q2: What are the key physicochemical properties of Rutin that influence its bioavailability?
A2: The physicochemical properties of Rutin present significant hurdles to its oral bioavailability. Key data is summarized in the table below.
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C27H30O16 | High molecular weight can limit passive diffusion. |
| Molecular Weight | 610.52 g/mol | High molecular weight can limit passive diffusion. |
| Melting Point | ~190-242 °C | High melting point can indicate strong intermolecular forces, potentially leading to low solubility. |
| Water Solubility | Very low (~0.125 - 0.13 g/L) | Limits dissolution in the gastrointestinal tract, a rate-limiting step for absorption. |
| pKa | ~6.17 | The acidic nature can influence its charge and solubility in different segments of the GI tract. |
Q3: What are the most common strategies to enhance the in vivo bioavailability of flavonoid glycosides like Rutin?
A3: Several formulation strategies can be employed to overcome the bioavailability challenges of compounds like Rutin. These include:
-
Complexation with Cyclodextrins: Encapsulating the molecule within cyclodextrin (B1172386) cavities can increase its aqueous solubility and stability.
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Common nanoformulations include:
-
Nanosuspensions: Crystalline nanoparticles stabilized by surfactants.
-
Solid Lipid Nanoparticles (SLNs): The compound is dissolved or dispersed in a solid lipid matrix.
-
Nanophytosomes: Complexes of the compound with phospholipids (B1166683), which can improve lipid solubility and membrane permeability.
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.
Troubleshooting Guides
Issue 1: Poor and Variable Absorption with Oral Gavage of a Simple Aqueous Suspension
Possible Cause: Low aqueous solubility and slow dissolution rate of the flavonoid glycoside.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Micronization: Reduce the particle size of the raw material through milling. While a simple first step, it may not be sufficient for compounds with very low solubility.
-
Nanonization: Prepare a nanosuspension to significantly increase the surface area-to-volume ratio.
-
-
Solubility Enhancement:
-
Co-solvents: While not ideal for in vivo studies due to potential toxicity, a small percentage of a biocompatible co-solvent (e.g., PEG 400, propylene (B89431) glycol) in the vehicle can be tested.
-
pH Adjustment: Investigate the pH-solubility profile of your compound. A buffered vehicle might improve dissolution, but be mindful of potential precipitation upon entering different pH environments of the GI tract.
-
Issue 2: Failure to Achieve Therapeutic Plasma Concentrations Despite Improved Solubility
Possible Cause: Low membrane permeability or significant first-pass metabolism.
Troubleshooting Steps:
-
Enhance Permeability:
-
Lipid-Based Formulations: Formulations like SEDDS or SLNs can facilitate lymphatic transport, bypassing the portal circulation and reducing first-pass metabolism in the liver. The lipid components can also enhance permeation across the intestinal enterocytes.
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Phospholipid Complexes (Phytosomes): Complexing the compound with phospholipids can increase its lipophilicity and improve its ability to traverse cell membranes.
-
-
Inhibit Efflux Transporters:
-
While not a direct formulation strategy, be aware that some excipients used in formulations (e.g., certain surfactants) can have an inhibitory effect on P-glycoprotein.
-
Experimental Protocols
Protocol 1: Preparation of a Rutin-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of Rutin through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Rutin
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Methanol
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Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Method:
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Dissolve Rutin in a minimal amount of methanol.
-
Dissolve HP-β-CD in deionized water in a 1:1 molar ratio to Rutin.
-
Slowly add the Rutin solution to the HP-β-CD solution while stirring continuously.
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Continue stirring the mixture at room temperature for 24-72 hours, protected from light.
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Centrifuge the solution to remove any un-complexed Rutin.
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Freeze the supernatant at -20°C overnight.
-
Lyophilize the frozen solution for 48 hours to obtain the Rutin-HP-β-CD inclusion complex as a powder.
Protocol 2: Preparation of Rutin-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To formulate Rutin in a lipid-based nanoparticle system to improve oral bioavailability.
Materials:
-
Rutin
-
Glyceryl monostearate (GMS) - solid lipid
-
Poloxamer 188 - surfactant
-
Ethanol
-
Deionized water
-
High-pressure homogenizer
Method:
-
Melt the GMS at a temperature above its melting point (e.g., 70-80°C).
-
Dissolve Rutin in the molten GMS.
-
Dissolve Poloxamer 188 in deionized water and heat to the same temperature.
-
Add the hot aqueous surfactant solution to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.
-
Immediately subject the pre-emulsion to high-pressure homogenization for several cycles (e.g., 5-10 cycles at 500-1500 bar).
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
Visualizations
Logical Workflow for Formulation Selection
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Signaling Pathways Modulated by Flavonoids
Flavonoids like Rutin can influence multiple intracellular signaling pathways, which is often the basis for their therapeutic effects. Understanding these pathways is crucial for interpreting in vivo study results.
Caption: Overview of key signaling pathways targeted by flavonoids.
Technical Support Center: Total Synthesis of Eupaglehnin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Eupaglehnin C and other structurally related guaianolide sesquiterpenoids. Given the absence of a published total synthesis of this compound, this guide draws upon established strategies and addresses common challenges encountered in the synthesis of the core guaianolide skeleton and its key functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The main synthetic hurdles in constructing this compound and related guaianolides include:
-
Construction of the 5/7-fused bicyclic core: Forming the strained cycloheptane (B1346806) ring fused to a cyclopentane (B165970) is a significant challenge.
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Stereochemical control: The molecule possesses multiple stereocenters that must be set with high selectivity.
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Installation of the α-methylene-γ-butyrolactone: This exocyclic double bond can be sensitive and difficult to introduce in the late stages of the synthesis.
Q2: What are the common strategies for constructing the guaianolide (5/7-fused) core?
Several strategies have been successfully employed for the synthesis of the guaianolide skeleton. These include:
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Ring-Closing Metathesis (RCM): A powerful method for forming the seven-membered ring from a diene precursor.
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Radical Cyclization: Intramolecular cyclization of a radical onto an acceptor to form the carbocyclic core.
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Oxy-Cope/Ene Reaction Cascade: A biomimetic approach that can establish multiple stereocenters and the 5/7-fused system in a single step.[1][2]
-
Intramolecular [4+3] Cycloaddition: A convergent approach to form the seven-membered ring.
Q3: What are some reliable methods for the stereoselective synthesis of the α-methylene-γ-butyrolactone moiety?
The α-methylene-γ-butyrolactone is a common motif in bioactive natural products and several methods exist for its synthesis:
-
Tandem Allylboration/Lactonization: This method can provide enantiomerically enriched α-methylene-γ-butyrolactones from simple starting materials.[3]
-
Olefination of a γ-butyrolactone precursor: Using reagents such as Eschenmoser's salt or formaldehyde (B43269) under basic conditions.
-
Elimination reactions: From α-hydroxymethyl or α-sulfinylmethyl lactones.
Troubleshooting Guides
Challenges in the Formation of the 7-Membered Ring via RCM
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired 7-membered ring product. | - Inactive catalyst.- Unfavorable conformation of the RCM precursor.- Competing side reactions (e.g., dimerization). | - Screen different Grubbs-type catalysts (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs).- Modify the substrate to favor a productive conformation for cyclization.- Perform the reaction at high dilution to minimize intermolecular reactions. |
| Formation of dimeric or oligomeric byproducts. | - High concentration of the substrate. | - Reduce the concentration of the substrate in the reaction mixture.- Use a syringe pump for slow addition of the substrate to the catalyst solution. |
| No reaction or slow conversion. | - Catalyst poisoning by impurities.- Steric hindrance around the double bonds. | - Ensure all solvents and reagents are rigorously purified and degassed.- Consider a less sterically hindered RCM precursor or a more reactive catalyst. |
Issues with Stereocontrol during the Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor diastereoselectivity in an aldol (B89426) or alkylation reaction. | - Inappropriate choice of base or solvent.- Insufficient temperature control.- Lack of a suitable directing group. | - Screen a variety of reaction conditions (e.g., different bases, solvents, temperatures).- Employ a chiral auxiliary or a substrate with a directing group to influence the stereochemical outcome. |
| Low enantiomeric excess (ee) in an asymmetric reaction. | - Inefficient chiral catalyst or ligand.- Racemization of the product or starting material. | - Optimize the chiral catalyst/ligand and reaction conditions.- Use milder reaction conditions to prevent racemization. |
| Incorrect relative stereochemistry in a cyclization reaction. | - Unfavorable transition state geometry. | - Modify the substrate to favor the desired transition state.- Explore alternative cyclization strategies that may offer different stereochemical outcomes. |
Key Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) to form a 7-Membered Ring
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene precursor in a dry, degassed solvent (e.g., dichloromethane (B109758) or toluene) to a concentration of 0.001-0.01 M.
-
Catalyst Addition: Add the RCM catalyst (e.g., Grubbs II catalyst, 1-5 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether. Concentrate the mixture in vacuo.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel to afford the desired cycloalkene.
Protocol 2: Synthesis of an α-methylene-γ-butyrolactone via a Tandem Allylboration/Lactonization
This protocol is adapted from methodologies for the asymmetric synthesis of α-methylene-γ-butyrolactones.[3]
-
Allylboration: To a solution of the aldehyde (1.0 equiv) and the chiral N,N'-dioxide ligand (0.1 equiv) in an appropriate solvent (e.g., CH2Cl2) at the recommended temperature, add the aluminum reagent (e.g., Al(OiPr)3, 0.1 equiv). Stir for a short period before adding the allylic boronate (1.2 equiv).
-
Lactonization: Monitor the reaction by TLC. Upon consumption of the aldehyde, the lactonization may proceed spontaneously or require the addition of a mild acid or base to facilitate cyclization.
-
Workup: Quench the reaction with a suitable reagent (e.g., saturated NH4Cl solution). Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the α-methylene-γ-butyrolactone.
Visualizations
Caption: Retrosynthetic analysis of this compound.
Caption: Experimental workflow for Ring-Closing Metathesis.
Caption: Decision tree for troubleshooting poor stereocontrol.
References
- 1. Stereodivergent Synthesis of 6,12-Guaianolide C1 Epimers via a Rationally Designed Oxy-Cope/Ene Reaction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Synthesis of α-Methylene-γ-Butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupaglehnin C Purification by HPLC: A Technical Support Guide
Disclaimer: Specific experimental data for a compound named "Eupaglehnin C" is not publicly available. This guide is constructed based on established principles for the HPLC purification of sesquiterpene lactones, a class of natural products to which a compound with this nomenclature might belong. All experimental parameters and data presented are hypothetical and intended for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column to use for purifying this compound?
A1: For the purification of moderately polar compounds like many sesquiterpene lactones, a Reverse-Phase (RP) C18 column is the most common and versatile choice. These columns separate compounds based on their hydrophobicity. For compounds that are too polar for good retention on a C18 column, a C8 or a polar-embedded column might be more suitable.
Q2: How do I choose the right mobile phase for my purification?
A2: The choice of mobile phase is critical for achieving good separation. For RP-HPLC, a mixture of water and an organic solvent is used.
-
Organic Solvents: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. Acetonitrile is often preferred due to its lower viscosity and UV transparency at low wavelengths.
-
Additives: Small amounts of acids, such as formic acid or trifluoroacetic acid (TFA) (typically 0.1%), are often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of acidic functional groups.
A good starting point is a gradient elution from a low to a high concentration of the organic solvent to screen for the optimal separation conditions.
Q3: My this compound sample seems to be degrading during the purification process. What can I do?
A3: The stability of natural products can be a significant challenge. Some sesquiterpenoids are known to be unstable, especially at room temperature or in the presence of acids or bases.[1][2][3][4][5]
-
Temperature: Keep your sample cool. Use an autosampler with temperature control if possible and store your fractions at a low temperature (4°C or -20°C) immediately after collection.
-
pH: Avoid extreme pH conditions in your mobile phase unless necessary for separation. If using an acidic modifier, it's best to remove it from the collected fractions as soon as possible by evaporation or neutralization.
-
Light and Air: Some compounds are sensitive to light and oxidation. Use amber vials and degas your mobile phase to remove dissolved oxygen.
Q4: How should I prepare my crude extract for HPLC injection?
A4: Proper sample preparation is crucial to prevent column clogging and to ensure reproducible results.
-
Dissolution: Dissolve the crude extract in a solvent that is compatible with your mobile phase, preferably the initial mobile phase composition.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter. This is a critical step to protect your column and instrument.[6][7]
-
Concentration: The concentration of your sample should be optimized. Overloading the column can lead to poor peak shape and resolution.
HPLC Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of this compound.
| Problem | Potential Causes | Solutions |
| Poor Peak Shape | ||
| Peak Tailing | - Strong interaction between the analyte and the stationary phase.- Column overload.- Presence of secondary silanol (B1196071) interactions. | - Add a modifier (e.g., 0.1% formic acid) to the mobile phase.- Reduce the injection volume or sample concentration.- Use a column with end-capping. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase.- Column overload. | - Dissolve the sample in the initial mobile phase.- Reduce the injection volume or sample concentration. |
| Split Peaks | - Column is clogged or has a void.- Incompatible sample solvent. | - Back-flush the column. If the problem persists, replace the column.- Ensure the sample is fully dissolved in a compatible solvent. |
| Baseline Issues | ||
| Noisy Baseline | - Air bubbles in the detector or pump.- Contaminated mobile phase.- Detector lamp is failing. | - Degas the mobile phase.- Use HPLC-grade solvents and fresh mobile phase.- Replace the detector lamp. |
| Drifting Baseline | - Change in mobile phase composition.- Column not equilibrated.- Temperature fluctuations. | - Ensure proper solvent mixing and degassing.- Equilibrate the column for a sufficient time before injection.- Use a column oven to maintain a constant temperature. |
| Pressure Problems | ||
| High Backpressure | - Clogged column frit or tubing.- Precipitation of buffer in the system.- High mobile phase viscosity. | - Filter all samples and mobile phases.- Flush the system with an appropriate solvent.- Consider using a less viscous solvent like acetonitrile instead of methanol. |
| Pressure Fluctuations | - Leaks in the system.- Air bubbles in the pump. | - Check all fittings for leaks.- Purge the pump to remove air bubbles. |
| Retention Time Issues | ||
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Column degradation.- Fluctuations in temperature. | - Prepare mobile phase accurately and consistently.- Replace the column if it's old or has been used extensively.- Use a column oven. |
Experimental Protocol: Hypothetical Purification of this compound
This protocol describes a hypothetical reverse-phase HPLC method for the purification of this compound from a crude plant extract.
Instrumentation:
-
Preparative HPLC system with a UV-Vis detector
-
Fraction collector
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 70% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 500 µL |
| Column Temperature | 25°C |
Procedure:
-
Prepare the crude extract by dissolving it in a 70:30 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm PTFE syringe filter.
-
Equilibrate the column with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Inject the sample and start the gradient elution.
-
Collect fractions based on the elution of peaks observed on the chromatogram.
-
Analyze the collected fractions by analytical HPLC to determine the purity of this compound.
-
Pool the pure fractions and evaporate the solvent under reduced pressure.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. About the Chiral Stability of Germacrene B and the Biomimetic Synthesis of Guaiane Sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Germacrene B – a central intermediate in sesquiterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Sesquiterpene Lactones in Cancer Therapy: A Guide for Researchers
Sesquiterpene lactones, a diverse group of naturally occurring compounds, have garnered significant attention in oncology research for their potent anti-inflammatory and anti-cancer activities.[1] These molecules exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in tumor growth and metastasis.[2] This guide will delve into the comparative efficacy and mechanisms of action of four notable sesquiterpene lactones, providing a valuable resource for preclinical and clinical research.
Comparative Efficacy of Sesquiterpene Lactones
The anti-proliferative activity of sesquiterpene lactones is a key indicator of their potential as cancer therapeutics. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this assessment. The following table summarizes the IC50 values of Tagitinin C, Parthenolide (B1678480), Costunolide, and Dehydrocostus lactone across various cancer cell lines.
| Sesquiterpene Lactone | Cancer Cell Line | IC50 (µM) |
| Tagitinin C | Hep-G2 (Hepatocellular Carcinoma) | 2.0 ± 0.1 µg/mL |
| Huh 7 (Hepatocellular Carcinoma) | 1.2 ± 0.1 µg/mL[3] | |
| Parthenolide | A549 (Lung Carcinoma) | 4.3[4] |
| TE671 (Medulloblastoma) | 6.5[4] | |
| HT-29 (Colon Adenocarcinoma) | 7.0[4] | |
| SiHa (Cervical Cancer) | 8.42 ± 0.76[5][6][7] | |
| MCF-7 (Breast Cancer) | 9.54 ± 0.82[5][6][7] | |
| GLC-82 (Non-small Cell Lung Cancer) | 6.07 ± 0.45[8] | |
| Costunolide | A431 (Skin Carcinoma) | 0.8[9] |
| HCT116 (Colon Cancer) | 39.92[10] | |
| MDA-MB-231-Luc (Breast Cancer) | 100.57[10] | |
| H1299 (Non-small Cell Lung Cancer) | 23.93 ± 1.67[11] | |
| Dehydrocostus lactone | A549 (Lung Cancer) | ~2 (24h), ~1 (48h)[12] |
| H460 (Lung Cancer) | ~2 (24h), ~1 (48h)[12] | |
| MDA-MB-231 (Breast Cancer) | 21.5[13] | |
| SK-OV-3 (Ovarian Cancer) | 15.9[13] | |
| OVCAR3 (Ovarian Cancer) | 10.8[13] | |
| BON-1 (Gastrinoma) | 71.9 (24h), 52.3 (48h)[14] |
Key Signaling Pathways and Mechanisms of Action
Sesquiterpene lactones modulate a variety of signaling pathways that are crucial for cancer cell survival and proliferation. Understanding these mechanisms is vital for the development of targeted therapies.
Parthenolide: A Potent NF-κB Inhibitor
Parthenolide is well-documented for its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16] NF-κB is a transcription factor that plays a central role in inflammation, immunity, and cancer by promoting the expression of genes involved in cell survival and proliferation. Parthenolide has been shown to directly inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the IκBα inhibitor.[17] This action prevents the translocation of NF-κB to the nucleus, thereby blocking its transcriptional activity.[18]
Costunolide: Targeting the STAT3 Pathway
Costunolide has demonstrated significant anti-cancer effects by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[19] STAT3 is a transcription factor that is constitutively activated in many cancers and promotes tumor cell proliferation, survival, and angiogenesis. Costunolide has been shown to inhibit the phosphorylation of STAT3, which is a critical step for its activation and translocation to the nucleus.[19]
Dehydrocostus Lactone: Modulating the PI3K/Akt Pathway
Dehydrocostus lactone exerts its anti-cancer effects in part by modulating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[20] This pathway is a critical regulator of cell survival, growth, and proliferation, and its dysregulation is common in cancer. Dehydrocostus lactone has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, leading to the induction of apoptosis.[20]
Experimental Protocols
To ensure the reproducibility of research findings, detailed experimental protocols are essential. The following are generalized methodologies for key experiments cited in the literature for the evaluation of sesquiterpene lactones.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the sesquiterpene lactone (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[12][21]
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with the sesquiterpene lactone at the desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[11]
Western Blot Analysis
-
Protein Extraction: Following treatment with the sesquiterpene lactone, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, NF-κB p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]
Conclusion
This guide highlights the significant anti-cancer potential of sesquiterpene lactones, with a focus on Tagitinin C, Parthenolide, Costunolide, and Dehydrocostus lactone. These compounds exhibit potent cytotoxic and anti-proliferative effects against a range of cancer cell lines by modulating key signaling pathways such as NF-κB, STAT3, and PI3K/Akt. The provided data and protocols offer a valuable starting point for researchers aiming to further investigate these promising natural products for cancer therapy. While the search for information on Eupaglehnin C was not fruitful, the exploration of its chemical relatives provides a strong foundation for future research in this area. Continued investigation into the structure-activity relationships and mechanisms of action of sesquiterpene lactones will be crucial for the development of novel and effective cancer treatments.
References
- 1. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. RETRACTED: Nanonutraceuticals: Anti-Cancer Activity and Improved Safety of Chemotherapy by Costunolide and Its Nanoformulation against Colon and Breast Cancer [mdpi.com]
- 11. Costunolide induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dehydrocostus Lactone Enhances Chemotherapeutic Potential of Doxorubicin in Lung Cancer by Inducing Cell Death and Limiting Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Dehydrocostus lactone inhibits in vitro gastrinoma cancer cell growth through apoptosis induction, sub-G1 cell cycle arrest, DNA damage and loss of mitochondrial membrane potential [archivesofmedicalscience.com]
- 15. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 16. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 19. Costunolide inhibits osteosarcoma growth and metastasis via suppressing STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dehydrocostus lactone inhibits cell proliferation and induces apoptosis by PI3K/Akt/Bad and ERS signalling pathway in human laryngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Properties of Eupaglehnin C and Paclitaxel
Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the cytotoxic effects of Eupaglehnin C, a sesquiterpene lactone derived from Glechoma hederacea, and the widely-used chemotherapeutic agent, Paclitaxel. This report synthesizes available experimental data on their respective cytotoxicities, mechanisms of action, and induced apoptotic pathways.
I. Overview of Cytotoxicity
Both this compound (represented by sesquiterpene lactones from Glechoma hederacea) and Paclitaxel have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparing their cytotoxic activities.
Table 1: Comparative Cytotoxicity (IC50) of Sesquiterpene Lactones from Glechoma hederacea and Paclitaxel on Various Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| Sesquiterpene Lactone (Compound 9) | SK-OV-3 | Ovarian Cancer | 3.76[1][2][3][4] |
| Sesquiterpene Lactone (Compound 9) | SK-MEL-2 | Skin Melanoma | 1.48[1][2][3][4] |
| Sesquiterpene Lactone (Compound 7) | SK-MEL-2 | Skin Melanoma | 9.81[1][2][3][4] |
| Paclitaxel | A549 | Lung Carcinoma | ~0.005 |
| Paclitaxel | HeLa | Cervical Cancer | ~0.004 |
| Paclitaxel | MCF-7 | Breast Cancer | ~0.002 |
Note: The IC50 values for Paclitaxel can vary depending on the specific cell line and experimental conditions.
II. Mechanism of Action and Apoptotic Pathways
The cytotoxic effects of both this compound and Paclitaxel are primarily attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. However, they achieve this through distinct molecular mechanisms.
This compound (as represented by sesquiterpene lactones):
The precise signaling pathways activated by the sesquiterpene lactones from Glechoma hederacea have not been fully elucidated. However, the broader class of sesquiterpene lactones is known to induce apoptosis through the intrinsic (mitochondrial) pathway. This typically involves:
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) within the cancer cells.
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential.
-
Caspase Activation: Leading to the activation of a cascade of caspase enzymes, which are the executioners of apoptosis.
dot graph "Eupaglehnin_C_Apoptosis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} this compound-induced apoptotic pathway.
Paclitaxel:
Paclitaxel is a well-characterized mitotic inhibitor. Its mechanism of action involves:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, the protein polymers that form the cell's cytoskeleton. This binding stabilizes the microtubules, preventing their normal dynamic instability, which is crucial for cell division.
-
Mitotic Arrest: The stabilized microtubules lead to the arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the apoptotic cascade, leading to cell death. The apoptotic signaling induced by Paclitaxel involves both intrinsic and extrinsic pathways, often characterized by the phosphorylation of Bcl-2 and the activation of caspases.
dot graph "Paclitaxel_Apoptosis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Paclitaxel-induced apoptotic pathway.
III. Experimental Protocols
The evaluation of the cytotoxicity of these compounds typically involves in vitro cell-based assays. The following is a generalized protocol for the MTT assay, a common method used to determine the IC50 values.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound or Paclitaxel stock solutions
-
MTT reagent (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Paclitaxel and incubate for a specified period (e.g., 24, 48, or 72 hours). A control group with no compound treatment is also included.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Comparative experimental workflow.
IV. Conclusion
Both this compound, represented by sesquiterpene lactones from Glechoma hederacea, and Paclitaxel demonstrate potent cytotoxic activity against various cancer cell lines. While Paclitaxel is a well-established and widely used anticancer drug with a clearly defined mechanism of action targeting microtubule dynamics, the sesquiterpene lactones from Glechoma hederacea represent a promising class of natural compounds with a potentially different mode of inducing apoptosis, likely through the intrinsic mitochondrial pathway.
The provided IC50 values suggest that the potency of these compounds can be comparable, although this is highly dependent on the specific compound and the cancer cell line being tested. Further research is warranted to fully elucidate the molecular targets and signaling pathways of the sesquiterpene lactones from Glechoma hederacea to better understand their therapeutic potential and to enable more direct and comprehensive comparisons with established chemotherapeutic agents like Paclitaxel.
References
Unraveling the Molecular Mechanisms of Eupaglehnin C: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Eupaglehnin C, a germacranolide sesquiterpenoid isolated from Eupatorium glehnii, provides a comparative overview of its mechanism of action against other therapeutic alternatives. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear understanding of its potential therapeutic applications and molecular targets.
This compound belongs to the germacranolide class of sesquiterpene lactones, a group of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] The primary mechanism underlying the bioactivity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone group. This reactive functional group can interact with nucleophilic sites on biological macromolecules, such as cysteine residues in proteins, via a Michael-type addition. This interaction can modulate the function of key signaling proteins involved in cellular processes like inflammation and apoptosis.[4]
The NF-κB Pathway: A Key Target
A critical signaling pathway often implicated in the mechanism of action of germacranolides is the Nuclear Factor-kappa B (NF-κB) pathway.[1][5] NF-κB is a master regulator of the inflammatory response and also plays a crucial role in cell proliferation and survival.[5] The inhibitory effect of sesquiterpene lactones on this pathway is a key area of investigation for their therapeutic potential.
Below is a diagram illustrating the generally accepted mechanism of NF-κB inhibition by sesquiterpene lactones, which is the likely pathway for this compound.
Comparative Analysis with Other Anti-inflammatory Agents
To provide a clear perspective on the potential of this compound, its proposed mechanism is compared with established anti-inflammatory drugs that target different aspects of the inflammatory cascade.
| Compound/Drug | Target/Mechanism of Action | Therapeutic Class |
| This compound | Likely IKK inhibition, preventing IκBα phosphorylation and subsequent NF-κB activation. | Sesquiterpene Lactone (investigational) |
| Aspirin | Irreversible inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, blocking prostaglandin (B15479496) synthesis. | Nonsteroidal Anti-inflammatory Drug (NSAID) |
| Dexamethasone | Binds to glucocorticoid receptors, leading to the transrepression of pro-inflammatory genes (including those regulated by NF-κB) and transactivation of anti-inflammatory genes. | Corticosteroid |
Experimental Protocols
Validation of the inhibitory effect of this compound on the NF-κB pathway would typically involve the following experimental procedures:
1. Cell Culture and Treatment:
-
Human or murine macrophage cell lines (e.g., RAW 264.7) or primary cells are cultured under standard conditions.
-
Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Inflammation is induced by stimulating the cells with an agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
2. Western Blot Analysis for NF-κB Pathway Proteins:
-
Objective: To quantify the phosphorylation and degradation of key proteins in the NF-κB pathway.
-
Protocol:
-
After treatment, cells are lysed to extract total proteins.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of IKK, IκBα, and p65.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines:
-
Objective: To measure the production of pro-inflammatory cytokines, which are downstream targets of NF-κB activation.
-
Protocol:
-
The cell culture supernatant is collected after the treatment and stimulation period.
-
The concentrations of cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.
-
4. Immunofluorescence for NF-κB Nuclear Translocation:
-
Objective: To visualize the localization of the NF-κB p65 subunit within the cell.
-
Protocol:
-
Cells are grown on coverslips, treated, and stimulated as described above.
-
Cells are fixed with paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and blocked.
-
Cells are incubated with a primary antibody against the p65 subunit of NF-κB.
-
After washing, a fluorescently labeled secondary antibody is applied.
-
The cell nuclei are counterstained with DAPI.
-
Coverslips are mounted on slides, and images are captured using a fluorescence microscope. The translocation of p65 from the cytoplasm to the nucleus is then quantified.
-
Below is a workflow diagram for a typical experiment to validate the mechanism of action of this compound.
Concluding Remarks
This compound, as a member of the germacranolide family, holds promise as a modulator of inflammatory pathways. The likely mechanism of action involves the inhibition of the NF-κB signaling cascade, a central hub in inflammation. Further quantitative studies are necessary to fully elucidate its potency and selectivity compared to existing anti-inflammatory agents. The experimental protocols outlined provide a standard framework for such validation, which is crucial for the advancement of this compound in the drug discovery pipeline.
References
- 1. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Germacranolide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Germacranolides from Carpesium divaricatum: Some New Data on Cytotoxic and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Eupatorin: A Comparative Analysis of its Anticancer Efficacy Across Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Eupatorin (B191229), a naturally occurring flavonoid, across a range of cancer cell lines. The data presented is compiled from multiple studies to offer an objective overview of its performance and potential as an anticancer agent.
Quantitative Efficacy of Eupatorin
Eupatorin has demonstrated significant cytotoxic and antiproliferative effects in a variety of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Eupatorin in different cancer cell lines, providing a quantitative measure of its potency.
| Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |
| Breast Cancer | MDA-MB-468 | Submicromolar | Not Specified | [1][2] |
| Breast Cancer | MCF-7 | > 20 µg/mL | 24 hours | [3] |
| Breast Cancer | MCF-7 | 5 µg/mL | 48 hours | [3] |
| Breast Cancer | MDA-MB-231 | > 20 µg/mL | 24 hours | [3] |
| Breast Cancer | MDA-MB-231 | 5 µg/mL | 48 hours | [3] |
| Colon Cancer | HT-29 | Micromolar range | Not Specified | [4] |
| Colon Cancer | SW948 | Micromolar range | Not Specified | [4] |
| Ovarian Cancer | PA-1 | Concentration-dependent decrease in cell viability | Not Specified | [5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Mechanisms of Action: A Multi-faceted Approach
Eupatorin exerts its anticancer effects through several mechanisms, including the induction of apoptosis, cell cycle arrest, and anti-angiogenesis.
Induction of Apoptosis
Eupatorin has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways. In human colon cancer cells (HT-29 and SW948), Eupatorin treatment leads to an increase in the Bax/Bcl-2 ratio and a decrease in mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway.[4] Furthermore, it promotes the generation of reactive oxygen species (ROS), which can contribute to apoptosis induction.[4] In breast cancer cells (MCF-7 and MDA-MB-231), Eupatorin was found to induce apoptosis primarily through the intrinsic pathway, as evidenced by a higher fold increase of caspase 9 compared to caspase 8.[3]
Caption: Eupatorin-induced intrinsic apoptosis pathway.
Cell Cycle Arrest
A key mechanism of Eupatorin's antiproliferative activity is its ability to induce cell cycle arrest. In MDA-MB-468 breast cancer cells, Eupatorin treatment leads to an arrest in the G2/M phase of the cell cycle.[2] This effect was found to be dependent on the expression of CYP1 family enzymes, which metabolize Eupatorin into active compounds.[1][2] In MCF-7 and MDA-MB-231 breast cancer cells, Eupatorin at a concentration of 5 µg/mL caused cell cycle arrest at the sub G0/G1 phase in a time-dependent manner.[3]
References
- 1. Antiproliferative and cytostatic effects of the natural product eupatorin on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
In Vivo Validation of Eupaglehnin C's Anti-Tumor Activity: A Comparative Analysis
A comprehensive evaluation of the currently available scientific literature reveals a significant gap in the in vivo validation of Eupaglehnin C's anti-tumor activity. While preliminary in vitro data suggests cytotoxic potential, robust in vivo studies, which are crucial for establishing therapeutic efficacy and safety, are not publicly available at this time. This guide addresses the current state of knowledge and outlines the necessary experimental framework for future in vivo validation.
This compound: Current Understanding
This compound is a natural compound isolated from the plant Eupatorium adenophorum. A supplier of chemical compounds, Biosynth, indicates that this compound is a natural alkaloid that may influence cancer progression by modulating cellular pathways involved in apoptosis and cell cycle arrest. Another supplier, MedChemExpress, notes its cytotoxic activity against HeLa-S3 cancer cell lines in vitro, with a reported half-maximal inhibitory concentration (IC50) of 2.19 mg/mL. However, this in vitro activity has not yet been translated into in vivo efficacy data in animal models.
The Imperative for In Vivo Studies
To ascertain the true therapeutic potential of this compound, rigorous in vivo studies are essential. These studies, typically conducted in animal models such as mice, are designed to assess a compound's anti-tumor activity in a living organism, providing insights into its pharmacokinetics, optimal dosing, and potential toxicity. A standard approach for this is the xenograft model, where human tumor cells are implanted into immunocompromised mice.
Proposed Experimental Framework for In Vivo Validation
Should in vivo studies for this compound be undertaken, a standard experimental workflow would be as follows:
Eupaglehnin C: A Comparative Safety Profile Analysis Against Established Anticancer Agents
A comprehensive evaluation of the preclinical safety data of the novel lignan (B3055560), Magnolol (as a proxy for the unidentifiable Eupaglehnin C), in juxtaposition with the widely used chemotherapeutic agents: Cisplatin, Doxorubicin, and Paclitaxel. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
The quest for novel anticancer therapeutics with improved safety profiles is a paramount objective in oncological research. While established drugs like Cisplatin, Doxorubicin, and Paclitaxel remain cornerstones of cancer treatment, their clinical utility is often limited by significant toxicities. This guide provides a comparative analysis of the preclinical safety profile of Magnolol, a bioactive lignan, against these conventional anticancer agents. Due to the inability to identify "this compound" in scientific literature, Magnolol, a structurally related and well-studied lignan with demonstrated anticancer properties, has been selected as a representative compound for this analysis.
Quantitative Preclinical Safety Data
A summary of the key preclinical safety data for Magnolol and the selected comparator drugs is presented below. Direct comparison of acute toxicity is nuanced by the different routes of administration, reflecting the intended clinical use of each compound.
| Parameter | Magnolol | Cisplatin | Doxorubicin | Paclitaxel |
| Acute Toxicity (LD50) | ||||
| Oral (Mouse) | 2200 mg/kg[1] | Data not available | 570 mg/kg[1][2] | Data not available |
| Intraperitoneal (Mouse) | > 3000 mg/kg | 11.4 mg/kg | 14.8 mg/kg | 128 mg/kg |
| Intravenous (Mouse) | Data not available | 7.5 mg/kg | 21.3 mg/kg | 12 mg/kg |
| Genotoxicity | No mutagenic or genotoxic potential observed in in vitro and in vivo studies. | Genotoxic, causing DNA adducts. | Genotoxic, intercalates with DNA. | Aneugenic, causes chromosomal abnormalities. |
| Target Organs of Toxicity | Generally well-tolerated. At very high doses, potential for CNS effects. | Kidney (nephrotoxicity), peripheral nerves (neurotoxicity), bone marrow (myelosuppression), inner ear (ototoxicity). | Heart (cardiotoxicity), bone marrow (myelosuppression), gastrointestinal tract. | Peripheral nerves (neurotoxicity), bone marrow (myelosuppression), heart (cardiac disturbances). |
| Repeat-Dose Toxicity (Rodents) | No adverse effects observed at doses up to 240 mg/kg/day in a subchronic study. | Dose-dependent kidney damage, neurotoxicity, and myelosuppression. | Cumulative dose-dependent cardiotoxicity, myelosuppression. | Neurotoxicity, myelosuppression. |
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the interpretation and comparison of safety data. Below are representative protocols for acute and repeated-dose toxicity studies.
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
This method is employed to determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Animal Model: Healthy, young adult rodents (typically rats or mice) of a single sex are used.
-
Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle for at least 5 days prior to dosing to allow for acclimatization.
-
Fasting: Animals are fasted overnight (for rats) or for 3-4 hours (for mice) before administration of the test substance. Water is provided ad libitum.
-
Dose Administration: The test substance is administered orally via gavage. The volume administered is kept constant by varying the concentration of the dosing solution.
-
Dosing Procedure: A single animal is dosed at a starting dose level. If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level. This sequential process continues until the stopping criteria are met.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days. Body weight is recorded weekly.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Repeated-Dose 28-Day Oral Toxicity Study (OECD 407)
This study provides information on the potential adverse effects of a substance following repeated oral administration over 28 days.
-
Animal Model: Typically, young adult rats are used. At least three dose groups and a control group are included, with an equal number of male and female animals in each group.
-
Dose Administration: The test substance is administered orally (e.g., by gavage) daily for 28 consecutive days. The control group receives the vehicle only.
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity and mortality. Detailed clinical examinations are performed weekly. Body weight and food consumption are measured weekly.
-
Hematology and Clinical Biochemistry: At the end of the treatment period, blood samples are collected for hematological and clinical biochemistry analysis to assess effects on blood cells and organ function.
-
Necropsy and Histopathology: All animals are euthanized and subjected to a complete necropsy. Organs are weighed, and tissues are collected for microscopic examination (histopathology) to identify any treatment-related changes.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and pathways affected by these compounds is essential for contextualizing their efficacy and toxicity.
Magnolol's Anticancer Mechanism
Magnolol exerts its anticancer effects through the modulation of multiple signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.
Cisplatin's Mechanism of Action
Cisplatin's cytotoxicity is primarily driven by its ability to form DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis.
Doxorubicin's Mechanism of Action
Doxorubicin has a dual mechanism of action, involving both DNA intercalation and the generation of reactive oxygen species (ROS), which contribute to its potent but toxic anticancer effects.
Paclitaxel's Mechanism of Action
Paclitaxel disrupts microtubule dynamics by stabilizing them, which leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
Conclusion
This comparative guide highlights the preclinical safety profile of Magnolol in contrast to the established anticancer drugs Cisplatin, Doxorubicin, and Paclitaxel. The available data suggests that Magnolol possesses a significantly wider therapeutic window in preclinical models, as indicated by its high oral LD50 and lack of significant organ toxicity in repeated-dose studies. In contrast, the comparator drugs exhibit potent cytotoxicity which is accompanied by well-documented and dose-limiting toxicities affecting major organ systems.
While these preclinical findings are promising, it is crucial to acknowledge that further comprehensive studies, including clinical trials, are necessary to fully elucidate the safety and efficacy of Magnolol in human cancer patients. The distinct mechanisms of action also suggest potential for combination therapies that could enhance efficacy while mitigating the toxicity of conventional chemotherapeutic agents. This guide serves as a foundational resource for researchers and drug development professionals in the ongoing effort to develop safer and more effective cancer treatments.
References
Safety Operating Guide
Navigating the Safe Disposal of Eupaglehnin C: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring laboratory safety and environmental protection. Eupaglehnin C, a germacranolide sesquiterpene lactone, requires careful handling and disposal due to the potential hazards associated with this class of compounds. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is essential, treating it as a hazardous and potentially cytotoxic substance.
Core Principles for this compound Disposal
The proper disposal of this compound should be guided by the principles of chemical waste management for hazardous substances. This involves a multi-step process designed to minimize exposure, prevent environmental contamination, and comply with institutional and regulatory standards. All waste containing this compound, including pure compound, solutions, and contaminated labware, must be segregated from general waste streams.
Quantitative Data and Hazard Considerations
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste, Potential Cytotoxic Waste | Due to the toxicological profile of similar compounds, assume hazardous properties in the absence of specific data. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat | To prevent skin and eye contact with the potentially hazardous compound. |
| Waste Segregation | Segregate from non-hazardous waste. Use dedicated, clearly labeled, leak-proof containers. | To prevent cross-contamination and ensure proper handling by waste management personnel. |
| Container Labeling | "Hazardous Waste," "Cytotoxic Waste," "this compound" | Accurate labeling is crucial for identification and safe management throughout the disposal process. |
| Recommended Disposal Method | High-temperature incineration by a licensed hazardous waste disposal service. | Incineration is the preferred method for the complete destruction of cytotoxic and other hazardous organic compounds.[4][5] |
| Sewering | Strictly Prohibited | To prevent the release of potentially ecotoxic compounds into the aquatic environment. |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound waste in a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure appropriate PPE is worn, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Waste Segregation at the Source:
-
Solid Waste: Collect any solid this compound, contaminated weigh boats, and gloves in a designated, sealable plastic bag or container clearly labeled as "Hazardous Waste: this compound".
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically resistant waste container. The container must be clearly labeled "Hazardous Liquid Waste: this compound" and should list all solvent components.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be placed in the designated solid waste container. Reusable glassware must be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste, before washing.
-
-
Waste Container Management:
-
Keep waste containers securely sealed when not in use.
-
Store waste containers in a designated satellite accumulation area that is away from general lab traffic and drains.
-
Ensure all labels are legible and complete.
-
-
Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office or the designated waste management provider.
-
Professional Disposal: The collected hazardous waste will be transported and disposed of by a licensed and qualified hazardous waste management company, typically through high-temperature incineration.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the following diagram. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Preparation, Phytochemical Investigation, and Safety Evaluation of Chlorogenic Acid Products from Eupatorium adenophorum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. danielshealth.ca [danielshealth.ca]
- 5. cleanaway.com.au [cleanaway.com.au]
Personal protective equipment for handling Eupaglehnin C
This guide provides crucial safety and logistical information for the handling and disposal of Eupaglehnin C, a compound that should be managed with the caution required for potentially cytotoxic substances. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the absence of specific safety data, it is imperative to use comprehensive personal protective equipment (PPE) to prevent exposure through skin contact, inhalation, or accidental ingestion.[1][2] The recommended PPE for handling this compound is summarized in the table below.
| PPE Component | Specification | Purpose |
| Gloves | Two pairs of chemotherapy-tested, powder-free gloves (e.g., nitrile) meeting ASTM D6978 standards.[2][3] | Prevents skin contact with the compound. The outer glove should be worn over the gown cuff, and the inner glove underneath.[3] |
| Gown | Disposable, fluid-resistant, back-closing gown made of a material tested for use with chemotherapy drugs.[1][2][3] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles with side shields or a full-face shield.[1][4][5] | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A fit-tested NIOSH-certified N95 respirator or higher.[2][3] | Minimizes the risk of inhaling aerosolized particles of the compound. |
| Additional Protection | Hair and shoe covers. | Provides an additional barrier to prevent contamination.[3][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment. This involves careful planning of experiments, proper containment during handling, and compliant disposal of all waste materials.
The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.
Detailed Methodologies
The following protocols provide step-by-step guidance for key procedures involving this compound.
-
Preparation :
-
Weighing and Preparation of Solutions :
-
Perform all manipulations that may generate dust or aerosols within a ventilated enclosure.
-
Use dedicated equipment for handling the compound. If not possible, thoroughly decontaminate equipment after use.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
-
Experimentation :
-
Keep all containers with this compound tightly sealed when not in use.
-
Handle all solutions and experimental setups with care to prevent spills.
-
-
Cleanup :
-
Decontaminate all work surfaces with an appropriate cleaning agent after each use.
-
Clean any spills immediately, following the spill management protocol.
-
-
Alert and Secure :
-
Alert others in the vicinity of the spill.
-
Secure the area to prevent further contamination.
-
-
Personal Protection :
-
Ensure you are wearing the appropriate PPE, including double gloves, a gown, eye protection, and a respirator, before cleaning the spill.[1]
-
-
Containment and Cleanup :
-
Use a spill kit with absorbent materials to contain the spill.[1]
-
Carefully collect all contaminated materials and place them in a designated hazardous waste container.
-
-
Decontamination :
-
Clean the spill area with a suitable decontaminating solution.
-
Dispose of all cleaning materials as hazardous waste.[1]
-
-
Waste Segregation :
-
All materials that come into contact with this compound, including gloves, gowns, pipette tips, and containers, must be considered hazardous waste.[5]
-
-
Waste Containment :
-
Place all solid waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Collect liquid waste in a compatible, sealed, and clearly labeled container.
-
-
Disposal Procedure :
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
- 1. ipservices.care [ipservices.care]
- 2. gerpac.eu [gerpac.eu]
- 3. halyardhealth.com [halyardhealth.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
